Technical Documentation Center

N-Nitrosoatrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Nitrosoatrazine
  • CAS: 56525-09-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-Nitrosoatrazine

For Researchers, Scientists, and Drug Development Professionals Foreword N-Nitrosoatrazine (NNAT), a derivative of the widely used herbicide atrazine, has garnered significant attention within the scientific community du...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Nitrosoatrazine (NNAT), a derivative of the widely used herbicide atrazine, has garnered significant attention within the scientific community due to its potential formation in environmental and biological systems.[1] As a member of the N-nitrosamine class of compounds, which are often associated with toxicological concerns, a thorough understanding of its physicochemical properties is paramount for researchers in fields ranging from environmental science and toxicology to drug development and safety assessment. This guide provides a comprehensive overview of the core physicochemical characteristics of N-Nitrosoatrazine, synthesizing available technical data with practical insights into its determination and stability.

Chemical Identity and Structure

N-Nitrosoatrazine is formed through the nitrosation of atrazine, a reaction that can occur under acidic conditions in the presence of nitrite.[1]

Molecular Formula: C₈H₁₃ClN₆O[2]

Molecular Weight: 244.68 g/mol [2]

IUPAC Name: N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide[2]

CAS Registry Number: 56525-09-8[2]

The structural integrity of N-Nitrosoatrazine is pivotal to its chemical behavior. The presence of the nitroso group (-N=O) attached to the ethylamino substituent of the triazine ring introduces a new dimension to its reactivity and potential biological interactions compared to the parent atrazine molecule.

Figure 1: Chemical Structure of N-Nitrosoatrazine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its environmental fate, designing analytical methods, and assessing its toxicological profile.

PropertyValueSource(s)
Physical State Solid (presumed)General knowledge
Appearance Yellowish solid (presumed)General knowledge
Boiling Point 189.5 °C[ChemSigma Aldrich]
Melting Point Data not available
Water Solubility Data not available
Solubility in Organic Solvents Data not available
Log K_ow_ (Octanol-Water Partition Coefficient) 2.6 (Computed)[2]

Spectral Characteristics

Spectroscopic data is indispensable for the unambiguous identification and quantification of N-Nitrosoatrazine.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the detection of N-Nitrosoatrazine, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] The fragmentation pattern provides crucial information for structural elucidation. While a full spectrum is not publicly available, the fragmentation of nitrosamines is well-documented. A common fragmentation pathway for nitrosamines involves the loss of the NO radical (a loss of 30 Da).[3] Another observed fragmentation is the loss of •OH (a loss of 17 Da).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy

The UV-Vis spectrum of N-nitrosamines typically shows two absorption bands. One is a weak band in the near-UV region (around 330-370 nm) corresponding to the n → π* transition of the N=O group, and a stronger band in the far-UV region (around 230-240 nm) attributed to the π → π* transition. Specific λmax values for N-Nitrosoatrazine are not currently available in the literature.

Stability and Degradation

The stability of N-Nitrosoatrazine is a critical factor in determining its persistence in various matrices.

  • pH Stability: N-Nitrosoatrazine is more stable in acidic conditions (pH 2-4) where its formation is also favored.[8][9]

  • Photostability: N-Nitrosoatrazine is sensitive to light.[10] Photodegradation is a significant pathway for its dissipation in environmental systems.[8]

  • Thermal Stability: Information on the thermal decomposition of N-Nitrosoatrazine is limited, although the reported boiling point suggests a degree of thermal stability.

Experimental Protocols

Synthesis of N-Nitrosoatrazine

The synthesis of N-Nitrosoatrazine is typically achieved through the nitrosation of atrazine.

Synthesis_Workflow Atrazine Atrazine Solution Reaction Reaction Mixture Atrazine->Reaction NaNO2 Sodium Nitrite Solution NaNO2->Reaction Acid Acidic Medium (e.g., HCl) Acid->Reaction Stirring Stir at Room Temperature Reaction->Stirring Extraction Extraction with Organic Solvent (e.g., Dichloromethane) Stirring->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NNAT N-Nitrosoatrazine Purification->NNAT

Figure 2: General workflow for the synthesis of N-Nitrosoatrazine.

Step-by-Step Methodology:

  • Dissolution: Dissolve atrazine in a suitable solvent.

  • Acidification: Acidify the solution to a pH of approximately 2-4 using an acid such as hydrochloric acid.[8]

  • Nitrosation: Add a solution of sodium nitrite dropwise to the acidified atrazine solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for a specified period.

  • Extraction: Extract the N-Nitrosoatrazine from the aqueous solution using an appropriate organic solvent like dichloromethane.

  • Purification: Purify the extracted N-Nitrosoatrazine using techniques such as column chromatography.

Causality: The acidic environment is crucial as it converts nitrite (NO₂⁻) into the active nitrosating agent, the nitrosonium ion (NO⁺), which then reacts with the secondary amine group of atrazine.[1]

Analytical Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of N-Nitrosoatrazine.

HPLC_Analysis_Workflow Sample Sample containing NNAT Preparation Sample Preparation (Extraction, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV or MS Detector Column->Detection MobilePhase Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->Column Data Data Acquisition and Analysis Detection->Data

Figure 3: Workflow for the analysis of N-Nitrosoatrazine by HPLC.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

  • Detector: A UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[1]

Self-Validating System: The use of an internal standard during sample preparation and analysis is crucial for a self-validating system. This corrects for any variations in extraction efficiency and instrument response, ensuring the accuracy and reliability of the quantitative results.

Conclusion

This technical guide provides a consolidated overview of the currently available information on the physicochemical properties of N-Nitrosoatrazine. While key identifiers and some stability and analytical data are established, there remains a notable gap in the literature concerning experimentally determined values for fundamental properties such as melting point and solubility. The provided protocols for synthesis and analysis offer a foundation for researchers working with this compound. Further experimental investigation is warranted to fully characterize the physicochemical profile of N-Nitrosoatrazine, which will be invaluable for a more complete understanding of its environmental behavior and toxicological implications.

References

  • ChemSigma Aldrich. N-nitrosoatrazine. [Link]

  • IARC. N-NITROSODIETHANOLAMINE 1. Exposure Data. [Link]

  • Billings, C. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. DigitalCommons@UNL. [Link]

  • PubChem. N-Nitrosoatrazine. [Link]

  • Mirvish, S. S., Gannett, P., Babcook, D. M., Williamson, D., & Chen, S. C. (1991). N-Nitrosoatrazine: synthesis, kinetics of formation, and nuclear magnetic resonance spectra and other properties. Journal of Agricultural and Food Chemistry, 39(7), 1205–1210. [Link]

  • Wei, H. R., Rhoades, M. G., & Shea, P. J. (2011). Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil. In ACS Symposium Series (Vol. 1086, pp. 3–19). American Chemical Society. [Link]

  • Wei, H.-R., Rhoades, M. G., & Shea, P. J. (2011). Formation, Adsorption, and Stability of N -Nitrosoatrazine in Water and Soil. ResearchGate. [Link]

  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Lab., Tenn. (USA). [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261. [Link]

  • ResearchGate. The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ResearchGate. 13 C-NMR chemical shifts of asymmetrical N-nitrososarcosine 3-7. [Link]

  • Google Patents.
  • Collin, J. (1954). Some Aspects of the Mass Spectra of.N-Nitrosamines. ResearchGate. [Link]

  • Wang, Y., Zhang, J., Zhang, A., & Qi, X. (2018). A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. [Link]

  • De Graaf, R. A., Klomp, D. W. J., & McIntyre, S. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5). [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Exploratory

Environmental Fate, Transport, and Toxicological Profiling of N-Nitrosoatrazine

Content Type: Technical Guide / Whitepaper Subject: N-Nitrosoatrazine (NNAT) [CAS: 56525-09-8] Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists[1] Executive Summary N-Nitrosoatrazine (NNAT) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: N-Nitrosoatrazine (NNAT) [CAS: 56525-09-8] Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists[1]

Executive Summary

N-Nitrosoatrazine (NNAT) represents a critical transformation product (TP) of the herbicide atrazine.[1][2][3] Unlike its parent compound, which is regulated primarily for its endocrine-disrupting potential, NNAT poses a distinct genotoxic risk profile characteristic of N-nitrosamines.[1] This guide synthesizes the thermodynamic drivers of NNAT formation, its transport kinetics in aqueous and soil matrices, and the analytical rigor required for its detection at sub-ppb levels.

Genesis & Thermodynamics: The Nitrosation Mechanism

The environmental presence of NNAT is not typically a result of direct application but rather an in situ chemical transformation. Understanding the thermodynamics of this formation is the first step in predicting high-risk zones.[1]

The Acid-Catalyzed Pathway

The formation of NNAT occurs via the N-nitrosation of atrazine’s secondary amine groups (specifically the N-ethyl group) by nitrous acid (HONO).[1] This reaction is pH-dependent.[1][2][3]

  • Mechanism: Nitrite (

    
    ) protonates to form nitrous acid (
    
    
    
    , pKa
    
    
    3.4).[1] In highly acidic environments (pH < 4),
    
    
    generates the nitrosonium ion (
    
    
    ) or hydrated equivalents (
    
    
    ), which attack the nucleophilic nitrogen on atrazine.[2]
  • Environmental Relevance: While bulk soil pH is often >5, the micro-environment around clay particles or within the mammalian stomach (pH 1–2) provides the necessary acidity.

Fulvic Acid Catalysis (The "Field" Factor)

Standard kinetics predict negligible formation at neutral pH.[1] However, field data suggests otherwise.

  • Insight: Fulvic acids (FA) act as catalysts.[1][3] The carboxylic groups on FA molecules can locally protonate nitrite or stabilize the transition state, facilitating nitrosation even at pH 4–7. This implies that soils high in organic matter (SOM) are paradoxically higher-risk zones for NNAT formation despite their ability to sorb the parent compound.[1]

Visualization: Formation Pathway

The following diagram illustrates the dual-pathway formation of NNAT from Atrazine.

NNAT_Formation Atrazine Atrazine (Parent) Intermediate Transition State [R2N-H...NO+] Atrazine->Intermediate Nitrite Nitrite (NO2-) + H+ Nitrite->Intermediate NNAT N-Nitrosoatrazine (NNAT) Intermediate->NNAT - H+ Acid Acidic pH (<4) (Stomach/Acid Rain) Acid->Intermediate Promotes Fulvic Fulvic Acid Catalysis (pH 4-7) Fulvic->Intermediate Catalyzes

Figure 1: Dual-pathway mechanism showing acid-catalyzed and fulvic acid-mediated nitrosation of Atrazine.[1][2][4]

Physicochemical Profile & Transport Dynamics

To model the fate of NNAT, we must distinguish its behavior from Atrazine. The substitution of a hydrogen atom with a nitroso group (-N=O) alters the polarity and hydrogen bonding capacity.[1]

Comparative Properties Table[1]
PropertyAtrazine (Parent)N-Nitrosoatrazine (NNAT)Impact on Transport
Molecular Weight 215.68 g/mol 244.68 g/mol Slight decrease in diffusion coefficient.[1]
Log Kow (Octanol/Water) ~2.6 – 2.72.6 (Estimated)Similar Lipophilicity: NNAT retains moderate mobility but has significant sorption potential in organic soils.[1]
Solubility ~30 mg/LEstimated <30 mg/LLoss of H-bond donor reduces aqueous solubility slightly, potentially increasing soil retention.[1]
Vapor Pressure Low (

mmHg)
LowVolatilization is not a significant transport vector.[1]
Reactivity Stable to hydrolysisPhotosensitivePhotolysis is the primary degradation sink.
Sorption and Leaching
  • Sorption (Koc): NNAT exhibits sorption characteristics similar to Atrazine (Koc ~100).[1] It is moderately mobile.[1] In sandy aquifers with low organic carbon (

    
    ), NNAT acts as a conservative tracer, moving at the velocity of the groundwater.
    
  • Leaching Risk: Because NNAT formation is catalyzed by fulvic acids (dissolved organic carbon), the very vehicle that facilitates its formation also facilitates its transport (colloidal transport).

Environmental Degradation Pathways

The persistence of NNAT is defined by a competition between stability in dark, sterile environments and rapid degradation under specific conditions.

Photolysis (The Primary Sink)

NNAT is highly sensitive to UV radiation.[1] The N-NO bond is chromophoric.[1]

  • Mechanism: Absorption of UV light leads to homolytic cleavage of the N-N bond, reverting NNAT back to Atrazine or forming de-alkylated products.

  • Implication: NNAT is unlikely to persist in surface waters (rivers/lakes) during daylight but can persist for months in groundwater or deep soil profiles where light is absent.[1]

Hydrolysis & Biotic Decay[1]
  • Hydrolysis: NNAT is relatively stable to hydrolysis at neutral pH in the dark.

  • Biotic: Like other nitrosamines, NNAT requires metabolic activation (via CYP450 enzymes) to exert toxicity, implying it is a substrate for enzymatic degradation. However, environmental biodegradation rates are slower than photolytic rates.[1]

Analytical Methodology: LC-MS/MS Protocol

Detecting NNAT requires high sensitivity due to its potential genotoxicity at trace levels.[1] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Solid Phase Extraction)[1]
  • Objective: Enrich analytes and remove matrix interferences (humic acids).

  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance) or Activated Charcoal (for broad nitrosamine capture).[1]

  • Protocol:

    • Conditioning: MeOH followed by Milli-Q water.[1]

    • Loading: 500 mL water sample (pH adjusted to 7) at 5–10 mL/min.

    • Washing: 5% MeOH in water (removes salts).[1]

    • Elution: 100% MeOH or Acetonitrile.

    • Concentration: Nitrogen blow-down to dryness; reconstitute in 1 mL mobile phase.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

    • B: Methanol or Acetonitrile.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][5][6] (Note: While APCI is used for small nitrosamines like NDMA, ESI+ is effective for the larger, ionizable triazine structure of NNAT).

MRM Transitions (Self-Validating Logic)

To ensure specificity, monitor two transitions:

  • Quantifier: Precursor

    
     Product A (Most abundant).[1]
    
  • Qualifier: Precursor

    
     Product B (Structural confirmation).
    
  • Precursor Ion: m/z 245.1 (

    
    )[1]
    
  • Primary Transition: m/z 245.1

    
     215.1 (Loss of NO, characteristic of nitrosamines).
    
  • Secondary Transition: m/z 245.1

    
     173.1 (Further fragmentation of the alkyl chain).
    
Analytical Workflow Diagram

Analytical_Workflow Sample Water Sample (500 mL) SPE Solid Phase Extraction (HLB / C18) Sample->SPE Enrichment Elution Elution & Concentration (N2 Blowdown) SPE->Elution Clean-up LC UHPLC Separation (C18 Column, Gradient) Elution->LC Injection MS MS/MS Detection (ESI+, MRM 245->215) LC->MS Separation Data Quantitation (Isotope Dilution) MS->Data Analysis

Figure 2: Step-by-step LC-MS/MS analytical workflow for trace determination of NNAT.[1]

Toxicological Context & Risk Assessment

The transformation of Atrazine to NNAT represents a "toxification" pathway.

Genotoxicity vs. Cytotoxicity[1]
  • Atrazine: Primarily an endocrine disruptor (affects HPG axis); low genotoxicity.[1]

  • NNAT: Potent genotoxin.[1][7][8]

    • Mechanism: Metabolic activation leads to alkylating agents that damage DNA.[1]

    • Evidence: Studies on human lymphocytes show NNAT causes chromosome breakage at concentrations as low as

      
      , significantly lower than the concentrations required for Atrazine to show effects.[7]
      
Developmental Toxicity

Research indicates that NNAT is teratogenic. In avian models (chicken embryos), exposure resulted in neural tube defects and craniofacial abnormalities.[9] This suggests that if NNAT contaminates groundwater used for drinking, the risk profile shifts from hormonal disruption to potential birth defects and carcinogenesis.

References

  • University of Nebraska Medical Center. (2013).[1] Effect of N-nitrosoatrazine on Embryogenesis in Avian Embryos. Retrieved from [Link]

  • Wei, H. R. (2011).[1][3] Formation, Adsorption, and Degradation of N-nitrosoatrazine in Water and Soil. University of Nebraska-Lincoln.[1][3] Retrieved from [Link]

  • Meisner, L. F., et al. (1993).[1][7] In vitro effects of N-nitrosoatrazine on chromosome breakage. Archives of Environmental Contamination and Toxicology. Retrieved from [Link]

  • PubChem. (n.d.).[1] N-Nitrosoatrazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Waters Corporation. (2020).[1] Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

Sources

Foundational

N-Nitrosoatrazine: A Technical Guide to Degradation Kinetics in Agricultural Soil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-Nitrosoatrazine (NNAT) is a transformation product of the widely used herbicide atrazine, formed through the reaction...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoatrazine (NNAT) is a transformation product of the widely used herbicide atrazine, formed through the reaction with nitrite in the environment.[1] Given that nitrosamines as a class of compounds can be carcinogenic, mutagenic, and teratogenic, understanding the environmental fate of NNAT is critical for comprehensive ecological risk assessment.[1][2] This technical guide provides an in-depth exploration of the degradation kinetics of N-Nitrosoatrazine in agricultural soil. We will dissect the mechanisms of its formation, detail its primary degradation pathways, and analyze the key environmental factors that govern its persistence. This document is designed to equip researchers and environmental scientists with the foundational knowledge and practical methodologies required to conduct robust, self-validating studies on NNAT's environmental lifecycle.

The Genesis of N-Nitrosoatrazine in the Soil Matrix

The presence of N-Nitrosoatrazine in agricultural environments is contingent on the co-occurrence of its precursors: the parent herbicide, atrazine, and nitrite (NO₂⁻). Nitrite is a common intermediate in the nitrogen cycle, often present in soils where nitrogen-based fertilizers are applied. The formation of NNAT is a classic nitrosation reaction involving the secondary amine groups on the atrazine molecule.[3][4]

The reaction is profoundly influenced by soil pH. Acidic conditions, particularly a pH of 5 or lower, significantly promote the formation of NNAT.[1][2] This is because the acidic environment facilitates the conversion of nitrite to various nitrosating agents, such as the nitrosonium ion (NO⁺), which readily reacts with the secondary amines of atrazine.[1][3] Furthermore, the presence of oxygen is crucial for this reaction to proceed in the soil.[1][2]

cluster_precursors Precursors in Soil cluster_conditions Favorable Conditions cluster_reaction Nitrosation Reaction cluster_product Product Atrazine Atrazine (Herbicide) Reaction Reaction with Atrazine's Secondary Amine Atrazine->Reaction Nitrite Nitrite (NO₂⁻) (from N-Fertilizers) NitrosatingAgent Formation of Nitrosating Agent (e.g., NO⁺) Nitrite->NitrosatingAgent pH Acidic Soil (pH ≤ 5) pH->NitrosatingAgent promotes Oxygen Aerobic Conditions Oxygen->NitrosatingAgent required NitrosatingAgent->Reaction NNAT N-Nitrosoatrazine (NNAT) Reaction->NNAT

Caption: Formation pathway of N-Nitrosoatrazine (NNAT) in soil.

Degradation Pathways: The Environmental Fate of NNAT

Once formed, NNAT is subject to several degradation processes that dictate its persistence and potential for environmental impact. These pathways can be broadly categorized as abiotic (chemical and photochemical) and biotic (microbial).

Abiotic Degradation

Abiotic processes are often the most significant drivers of NNAT transformation in the upper soil layers and in aquatic environments.

  • Photolysis: Exposure to light is a critical factor in NNAT degradation. Photolysis rapidly transforms NNAT, with a primary degradation product being the parent atrazine molecule through a process of denitrosation.[1][4] This pathway is particularly relevant for NNAT present on the soil surface or in runoff water. The principle of photolytic degradation is well-established for various nitrosamines.[5]

  • Hydrolysis: Chemical hydrolysis also contributes to the breakdown of NNAT. This process, like its formation, is influenced by pH, with more rapid decomposition observed under acidic conditions.[4][6] Hydrolysis can lead to the formation of atrazine and other degradation products.

Biotic Degradation

While the parent compound atrazine is known to be degraded by a variety of soil microorganisms[7][8], the specific microbial pathways for NNAT are less characterized. However, based on the broader knowledge of nitrosamine and pesticide degradation, microbial action is a presumed pathway.[2] Microorganisms may utilize the compound as a source of carbon or nitrogen, breaking it down into simpler, less toxic substances. The rate of biotic degradation is intrinsically linked to the factors that control microbial activity in soil, such as temperature, moisture, and nutrient availability.[7] It is plausible that denitrosation (reversion to atrazine) is a key initial step, after which the well-documented atrazine degradation pathways would proceed.[1][8]

cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathway NNAT N-Nitrosoatrazine (NNAT) in Soil Photolysis Photolysis (Sunlight Exposure) NNAT->Photolysis fast Hydrolysis Hydrolysis (Chemical Breakdown) NNAT->Hydrolysis moderate Microbial Microbial Degradation NNAT->Microbial variable rate Atrazine Atrazine Photolysis->Atrazine Hydrolysis->Atrazine Other Other Transformation Products Hydrolysis->Other Microbial->Atrazine Denitrosation Microbial->Other Atrazine->Other further degradation Mineralization Mineralization (CO₂, NH₃, H₂O) Other->Mineralization

Caption: Competing degradation pathways for NNAT in agricultural soil.

Core Factors Influencing NNAT Degradation Kinetics

The rate at which NNAT degrades in soil is not constant; it is a dynamic process governed by a combination of chemical, physical, and biological factors. A comprehensive understanding of these variables is essential for predicting the environmental persistence of NNAT.

FactorInfluence on Degradation RateCausality and Field Insights
Soil pH Increased degradation at lower pH. Degradation was observed to be greater at pH 4 compared to pH 6 or 7.[1]Acidic conditions can catalyze the hydrolysis of NNAT.[4][6] This presents a complex scenario, as the same acidic conditions that favor NNAT formation also appear to accelerate its chemical degradation.[1]
Light Exposure Significantly increases degradation. Photolysis is a rapid degradation pathway for NNAT on the soil surface.[1][4]This implies that NNAT is most likely to persist in the soil column where light cannot penetrate. Tillage practices that incorporate surface residues may move NNAT into a more protected, darker environment.
Soil Adsorption (Koc) Indirectly decreases degradation. NNAT adsorbs more strongly to soil organic carbon and clay than atrazine (average Koc of 495 vs. 123).[1]Stronger adsorption reduces the amount of NNAT in the soil solution, making it less available for microbial uptake, hydrolysis, or leaching. This sequestration can increase its overall persistence despite potentially rapid degradation in the aqueous phase.
Temperature Increases degradation. Higher temperatures generally accelerate both chemical reactions (hydrolysis) and microbial metabolic rates, leading to faster breakdown. This is a fundamental principle in environmental fate studies.[7]
Soil Moisture Optimal range for microbial activity. Both excessively dry and water-logged (anaerobic) conditions can inhibit microbial degradation. Optimal moisture levels (e.g., 50-70% of water holding capacity) are necessary to support the microbial communities responsible for biotic degradation.[7]
Organic Matter Complex role. Increases adsorption but can also enhance microbial activity.High organic matter increases the sorption of NNAT, potentially protecting it from degradation.[1] Conversely, organic matter is a key substrate for soil microbes, and higher levels can support a more robust and active microbial population capable of degrading xenobiotics.[9]
Microbial Population Directly influences biotic degradation rate. The presence, abundance, and acclimatization of microorganisms capable of degrading atrazine and/or nitrosamines are critical. Soils with a history of atrazine application may harbor microbial communities more adept at its breakdown.[7][8]

A Validated Protocol for Determining NNAT Degradation Kinetics

To generate reliable and reproducible data on NNAT degradation kinetics, a standardized laboratory incubation study is paramount. The following protocol is based on established regulatory guidelines, such as the OECD 307, and incorporates best practices for scientific integrity.[10][11]

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Soil_Collection 1. Soil Collection & Sieving (<2mm) Soil_Char 2. Soil Characterization (pH, texture, %OC, WHC) Soil_Collection->Soil_Char Pre_Incubation 3. Pre-incubation (Acclimatization) Soil_Char->Pre_Incubation Spiking 4. Spiking Soil with NNAT Solution Pre_Incubation->Spiking Incubation 5. Incubation (Dark, Controlled T & Moisture) Spiking->Incubation Sampling 6. Time-course Sampling (e.g., 0, 1, 3, 7, 14, 30d) Incubation->Sampling Extraction 7. Solvent Extraction (e.g., Acetonitrile) Sampling->Extraction Quantification 8. LC-MS/MS Analysis (NNAT & Metabolites) Extraction->Quantification Kinetics 9. Kinetic Modeling (SFO, DFOP, etc.) Quantification->Kinetics DT50 10. Calculate DT₅₀ / DT₉₀ Kinetics->DT50

Caption: Experimental workflow for a soil degradation study of NNAT.

Detailed Step-by-Step Methodology
  • Soil Collection and Preparation:

    • Collect fresh agricultural soil from a relevant site, avoiding areas with recent pesticide application.

    • Pass the soil through a 2 mm sieve to remove stones and large organic debris.

    • Determine key soil characteristics: pH, texture (sand, silt, clay content), organic carbon content (%OC), and water holding capacity (WHC). This data is crucial for interpreting and comparing results.[12]

  • Pre-Incubation:

    • Adjust the soil moisture to 50-60% of its WHC.

    • Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 20°C) for 7-14 days. This allows the soil microbial community to stabilize after the disturbance of collection and sieving.

  • Application of N-Nitrosoatrazine:

    • Prepare a stock solution of NNAT in a suitable solvent (e.g., acetonitrile).

    • Add the spiking solution to the soil to achieve the desired concentration. The amount of solvent should be minimal to avoid impacting microbial activity. Allow the solvent to evaporate in a fume hood.

    • Thoroughly mix the soil to ensure a homogenous distribution of NNAT.

  • Incubation:

    • Divide the treated soil into individual microcosms (e.g., glass jars). For each sampling time point, prepare at least triplicate microcosms.

    • Include control microcosms (e.g., sterile soil) to distinguish between biotic and abiotic degradation.

    • Incubate all samples in the dark at a constant temperature. Maintain soil moisture throughout the experiment by periodic additions of water.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample the triplicate microcosms.

    • Extract a subsample of soil using an appropriate organic solvent, such as acetonitrile, often followed by a solid-phase extraction (SPE) cleanup step.[3]

  • Analytical Quantification:

    • Analyze the extracts using a highly sensitive and selective analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of NNAT and its potential transformation products (like atrazine).[3]

Kinetic Modeling and Interpretation of Results

The concentration data obtained from the incubation study is used to determine the degradation kinetics. The goal is to fit the data to a mathematical model that accurately describes the rate of decline.

  • Kinetic Models: The U.S. EPA and other regulatory bodies recommend testing several models.[13] The most common are:

    • Single First-Order (SFO): Assumes the degradation rate is proportional to the concentration. This is the simplest model and provides a single half-life (DT₅₀).

      • Cₜ = C₀e⁻ᵏᵗ

    • First-Order Multi-Compartment (FOMC) or Double First-Order in Parallel (DFOP): These models assume degradation occurs at different rates in different soil compartments (e.g., a fast and a slow phase), which often better represents the reality in a heterogeneous soil matrix.

  • Calculating Degradation Endpoints: The primary output of the kinetic modeling is the calculation of dissipation times:

    • DT₅₀ (Half-life): The time required for 50% of the initial NNAT concentration to degrade. For an SFO model, DT₅₀ = ln(2)/k.

    • DT₉₀: The time required for 90% of the initial concentration to degrade.

  • Identifying Transformation Products: It is critical to monitor for the formation and decline of major transformation products.[14] In the case of NNAT, atrazine is a key product to quantify.[1] A product is often considered "major" if it accounts for more than 10% of the applied parent compound at any point during the study.[14]

Example Degradation Data and SFO Model Fit

Time (Days)Mean NNAT Conc. (µg/kg)% Remaining
0100.5100.0
191.290.7
375.475.0
751.150.8
1424.924.8
306.86.8

Based on this data, kinetic modeling would be applied to calculate a DT₅₀. For instance, a study found the half-life of NNAT in Aksarben silt clay loam to be approximately 9 days.[1]

Conclusion

The degradation kinetics of N-Nitrosoatrazine in agricultural soil are a complex interplay of its inherent chemical stability and the surrounding environmental conditions. Key takeaways for researchers are:

  • Formation is pH-dependent: The risk of NNAT formation is highest in acidic soils receiving both atrazine and nitrogen fertilizer applications.

  • Degradation is multi-faceted: Abiotic pathways, particularly photolysis, are rapid but limited to the soil surface. Biotic degradation and chemical hydrolysis in the soil matrix are governed by a suite of factors including pH, temperature, and moisture.

  • Adsorption is a key factor: NNAT's relatively high adsorption to soil organic matter can increase its persistence by sequestering it from the degradative processes in the soil solution.[1]

  • Standardized protocols are essential: Following established guidelines like OECD 307 is crucial for generating data that is reliable, reproducible, and suitable for environmental risk assessment.

By understanding these core principles and employing robust experimental designs, the scientific community can accurately characterize the environmental fate of N-Nitrosoatrazine, leading to more informed risk assessments and sustainable agricultural practices.

References

  • Wei, H., Rhoades, M. G., & Shea, P. J. (2011). Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil. ACS Symposium Series, 1086, 3-19. [Link]

  • Chowdhury, A., et al. (2021). The interplay of nitrogen sources and viral communities in the biodegradation of atrazine in agricultural soils. Frontiers in Microbiology. [Link]

  • Joshi, N. (2012). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. DigitalCommons@UNL. [Link]

  • Joshi, N., et al. (2013). Developmental abnormalities in chicken embryos exposed to N-nitrosoatrazine. Journal of Toxicology and Environmental Health, Part A, 76(18), 1014-1022. [Link]

  • Polo, J., & Chow, Y. L. (1976). Efficient photolytic degradation of nitrosamines. Journal of the National Cancer Institute, 56(5), 997-1001. [Link]

  • Zhang, C., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(5), 3685-3693. [Link]

  • Schimel, J. P., & Bennett, J. (2004). Factors affecting microbial formation of nitrate-nitrogen in soil and their effects on fertilizer nitrogen use efficiency. PubMed, 112(3-4), 363-373. [Link]

  • Wei, H. (2011). Formation, Adsorption, and Degradation of N-nitrosoatrazine in Water and Soil. DigitalCommons@UNL. [Link]

  • Tate, R. L., & Alexander, M. (1975). Stability of nitrosamines in samples of lake water, soil, and sewage. Journal of the National Cancer Institute, 54(2), 327-330. [Link]

  • Mirvish, S. S., et al. (1991). N-Nitrosoatrazine: Synthesis, kinetics of formation, and nuclear magnetic resonance spectra and other properties. Journal of Agricultural and Food Chemistry, 39(8), 1435-1441. [Link]

  • NIBIO. (2023). The fate of pesticides in soil. Norwegian Institute of Bioeconomy Research. [Link]

  • Prosen, H., & Zupančič-Kralj, L. (2005). Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2015). 40 CFR Part 158 -- Data Requirements for Pesticides. eCFR. [Link]

  • OECD. (2002). OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil. Biotecnologie BT. [Link]

  • Fera Science Ltd. (n.d.). Environmental fate studies. Fera Science. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Degradation Kinetics Equations. US EPA. [Link]

  • KZN Department of Agriculture & Rural Development. (2000). Analytical methods used by the soil fertility and analytical services section. KZN Agriculture & Rural Development. [Link]

  • Luo, Y., & Deng, X. (2016). Methodology for Evaluating Pesticides for Surface Water Protection: Pesticide degradates. California Department of Pesticide Regulation. [Link]

Sources

Exploratory

Embryotoxicity of N-Nitrosoatrazine in Avian Models: An In-depth Technical Guide

Introduction: The Emergence of N-Nitrosoatrazine as a Developmental Toxicant and the Avian Model Imperative N-Nitrosoatrazine (NNAT) is a nitrosamine compound formed from the reaction of the widely used herbicide atrazin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of N-Nitrosoatrazine as a Developmental Toxicant and the Avian Model Imperative

N-Nitrosoatrazine (NNAT) is a nitrosamine compound formed from the reaction of the widely used herbicide atrazine with nitrite.[1][2] This reaction is of significant environmental and public health concern as atrazine and nitrates are common contaminants in drinking water, particularly in agricultural regions.[2][3] The acidic environment of the stomach can facilitate the formation of NNAT when both precursors are ingested.[3] Preliminary studies have indicated that NNAT may be teratogenic and mutagenic, raising concerns about its potential impact on developmental biology.[4]

Avian models, particularly the chicken (Gallus gallus domesticus) embryo, serve as a powerful and well-established system for investigating the embryotoxicity of chemical compounds.[1][5] Several key advantages underpin their use in developmental toxicology. Fertile eggs are readily available and inexpensive, and the embryo undergoes rapid development in a self-contained environment.[5] The absence of a maternal placenta allows for the direct and precise administration of test compounds, eliminating the confounding factor of maternal metabolism.[4][5] Furthermore, the developmental stages of the chick embryo are well-characterized (e.g., the Hamburger-Hamilton stages), providing a standardized framework for toxicological assessments.[1] The high degree of conservation in developmental pathways between avian and mammalian species also ensures the biomedical relevance of findings from these models.[4][5] This guide provides a comprehensive overview of the embryotoxicity of N-Nitrosoatrazine in avian models, detailing the underlying mechanisms, experimental protocols, and observed developmental abnormalities.

Mechanisms of N-Nitrosoatrazine Embryotoxicity: A Focus on Nitrosative Stress

The precise molecular mechanisms underlying the embryotoxicity of N-Nitrosoatrazine are still under investigation; however, evidence points towards a significant role for nitrosative stress. N-nitroso compounds are known to exert their toxicity through various pathways, including the generation of reactive nitrogen species (RNS). One proposed mechanism involves the metabolic activation of NNAT by cytochrome P-450 enzymes, leading to the formation of an alkylating agent that can damage DNA.[1]

A more direct pathway involves the release of nitric oxide (NO).[1] While NO is an essential signaling molecule in normal embryonic development, regulating processes such as myogenesis and vascular development, its dysregulation can lead to severe morphological defects.[3][6][7] Excessive levels of NO can induce nitrosative stress, a condition characterized by the overproduction of RNS that can damage cellular components, including lipids, proteins, and nucleic acids. This can, in turn, trigger pathways leading to apoptosis (programmed cell death) and disrupt critical developmental signaling cascades. The malformations observed following NNAT exposure, such as heart and neural tube defects, are consistent with the known consequences of disrupted NO signaling during organogenesis.[1][7]

cluster_exposure Exposure cluster_mechanism Mechanism of Action cluster_outcome Embryotoxic Outcomes N-Nitrosoatrazine N-Nitrosoatrazine Metabolic Activation (CYP450) Metabolic Activation (CYP450) N-Nitrosoatrazine->Metabolic Activation (CYP450) Nitric Oxide (NO) Release Nitric Oxide (NO) Release N-Nitrosoatrazine->Nitric Oxide (NO) Release DNA Alkylation DNA Alkylation Metabolic Activation (CYP450)->DNA Alkylation Nitrosative Stress Nitrosative Stress Nitric Oxide (NO) Release->Nitrosative Stress Apoptosis Apoptosis Nitrosative Stress->Apoptosis Disrupted Signaling Pathways Disrupted Signaling Pathways Nitrosative Stress->Disrupted Signaling Pathways Embryo Lethality Embryo Lethality DNA Alkylation->Embryo Lethality Heart Defects Heart Defects Apoptosis->Heart Defects Neural Tube Defects Neural Tube Defects Apoptosis->Neural Tube Defects Other Malformations Other Malformations Apoptosis->Other Malformations Disrupted Signaling Pathways->Heart Defects Disrupted Signaling Pathways->Neural Tube Defects Disrupted Signaling Pathways->Other Malformations Heart Defects->Embryo Lethality Neural Tube Defects->Embryo Lethality Other Malformations->Embryo Lethality

Caption: Proposed mechanism of N-Nitrosoatrazine embryotoxicity.

Experimental Protocols for Assessing Embryotoxicity in Avian Models

A standardized approach to assessing embryotoxicity is crucial for obtaining reproducible and comparable data. The Chick Embryotoxicity Screening Test (CHEST) provides a robust framework for such studies.[3][5] The following protocols are adapted from established methodologies for evaluating the effects of N-Nitrosoatrazine.[1][3]

In Ovo Embryotoxicity Assay: A Step-by-Step Workflow

This protocol outlines the key steps for an in ovo embryotoxicity study of N-Nitrosoatrazine.

  • Egg Incubation and Preparation:

    • Obtain fertile chicken eggs from a reputable supplier.[3]

    • Incubate the eggs at 38°C in a humidified, rocking incubator.[3]

    • On day 3 of incubation, candle the eggs to confirm viability and locate the air sac.

  • Test Substance Preparation and Administration:

    • Prepare a stock solution of N-Nitrosoatrazine in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3]

    • Create a dilution series of the test substance to achieve the desired final doses.

    • At Hamburger-Hamilton (HH) stage 9-10 (approximately 33-40 hours of incubation), create a small opening in the shell over the air sac.[1][3]

    • Using a sterile microsyringe, inject a precise volume (e.g., 50 µl) of the N-Nitrosoatrazine solution or vehicle control (DMSO) into the air sac.[1]

    • Seal the opening with sterile paraffin wax or a similar sealant.

  • Continued Incubation and Endpoint Analysis:

    • Return the eggs to the incubator and continue incubation until the desired developmental stage for analysis, typically day 5 (HH stage 27).[1]

    • At the designated time, carefully open the eggs and examine the embryos for viability (presence of a heartbeat).

    • Assess the embryos for gross morphological abnormalities, including but not limited to heart defects, neural tube defects, caudal regression, gastroschisis, microphthalmia, and anophthalmia.[1][8]

    • Record the weight of the surviving embryos.[3]

  • Data Analysis:

    • Calculate the percentage of mortality and the incidence of specific malformations for each dose group.

    • Perform statistical analysis to determine dose-response relationships and the significance of observed effects compared to the control group.[1][3]

cluster_workflow In Ovo Embryotoxicity Workflow Egg Incubation (Day 0-3) Egg Incubation (Day 0-3) NNAT Administration (HH 9-10) NNAT Administration (HH 9-10) Egg Incubation (Day 0-3)->NNAT Administration (HH 9-10) Continued Incubation (Day 3-5) Continued Incubation (Day 3-5) NNAT Administration (HH 9-10)->Continued Incubation (Day 3-5) Endpoint Analysis (Day 5, HH 27) Endpoint Analysis (Day 5, HH 27) Continued Incubation (Day 3-5)->Endpoint Analysis (Day 5, HH 27) Viability Assessment Viability Assessment Endpoint Analysis (Day 5, HH 27)->Viability Assessment Morphological Examination Morphological Examination Endpoint Analysis (Day 5, HH 27)->Morphological Examination Weight Measurement Weight Measurement Endpoint Analysis (Day 5, HH 27)->Weight Measurement Data Analysis Data Analysis Viability Assessment->Data Analysis Morphological Examination->Data Analysis Weight Measurement->Data Analysis

Caption: Workflow for in ovo embryotoxicity assessment of N-Nitrosoatrazine.

Assessment of Oxidative Stress

To investigate the role of oxidative stress in NNAT-induced embryotoxicity, the following assays can be performed on embryonic tissues (e.g., heart, brain, liver) collected at the end of the exposure period.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

  • Tissue Homogenization:

    • Excise and weigh the embryonic tissue.

    • Homogenize the tissue in ice-cold phosphate-buffered saline (PBS).

    • Centrifuge the homogenate to obtain the supernatant.

  • Assay Procedure:

    • To a designated volume of the supernatant, add a solution of 8.1% sodium dodecyl sulfate (SDS).

    • Add a sodium acetate buffer (pH 4.0).

    • Add an aqueous solution of 0.8% thiobarbituric acid.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, using a standard curve.

Glutathione (GSH) Assay

  • Tissue Preparation:

    • Homogenize the embryonic tissue in an ice-cold assay buffer.

    • Centrifuge the homogenate and collect the supernatant.

  • Assay Procedure:

    • To a microplate well, add the sample supernatant.

    • Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Add glutathione reductase.

    • Initiate the reaction by adding NADPH.

    • Monitor the change in absorbance at 405 nm over time.

    • Calculate the glutathione concentration based on the rate of reaction compared to a standard curve.

Histopathological Analysis
  • Fixation:

    • Fix whole embryos or dissected organs in 10% neutral buffered formalin.

  • Processing and Embedding:

    • Dehydrate the fixed tissues through a graded series of ethanol.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissues at a thickness of 4-5 µm.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with hematoxylin and eosin (H&E) for general morphological evaluation.

    • Special stains can be used to highlight specific cellular components or pathological changes as needed.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to identify cellular and tissue-level abnormalities.

Embryotoxic Effects of N-Nitrosoatrazine: A Quantitative Overview

Studies have demonstrated a clear dose-dependent embryotoxicity of N-Nitrosoatrazine in chicken embryos.[1][2] Exposure to NNAT leads to increased mortality and a range of developmental malformations.[1][8]

Table 1: Lethality and Developmental Malformations in Chicken Embryos Exposed to N-Nitrosoatrazine [1]

N-Nitrosoatrazine Dose (µg in 50 µl H₂O)Number of Fertile, Treated EmbryosNumber of Dead EmbryosNumber of Malformed Embryos
07300
0.062933
0.122936
0.233006
0.4649411
0.913049
1.823023
3.632968

Data adapted from Joshi et al., 2013.

The most frequently observed malformations include heart defects (primarily ectopic heart), neural-tube defects, caudal regression, gastroschisis, microphthalmia, and anophthalmia.[1][8] Some embryos exhibit multiple defects.[1] While a significant increase in mortality is observed with increasing doses of NNAT, surviving embryos may not show significant differences in weight compared to controls, suggesting a threshold effect for lethality.[3] One study determined the LD50 (lethal dose for 50% of the test population) to be 2.85 µmol/l.[2][4]

Discussion and Future Directions

The evidence strongly indicates that N-Nitrosoatrazine is a potent embryotoxicant in avian models, inducing a spectrum of severe developmental abnormalities and increasing mortality in a dose-dependent manner. The avian embryo has proven to be an effective and sensitive model for elucidating the teratogenic potential of this environmentally relevant compound.

The likely mechanism of action involves the induction of nitrosative stress through the release of nitric oxide, leading to cellular damage and disruption of critical developmental pathways. However, further research is warranted to fully delineate the specific molecular targets and signaling cascades affected by NNAT. Investigating the expression of genes involved in cardiac and neural tube development following NNAT exposure would provide valuable insights.

Future studies should also focus on the potential for synergistic or additive embryotoxic effects of NNAT in combination with other environmental contaminants. Given the widespread co-occurrence of atrazine and nitrates in water sources, understanding the developmental risks posed by their reaction product is of paramount importance for both environmental and public health. The protocols and findings presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the embryotoxicity of N-Nitrosoatrazine and other N-nitroso compounds.

References

  • Smith, S. M., Flentke, G. R., & Garic, A. (2012). Avian models in teratology and developmental toxicology. Methods in molecular biology (Clifton, N.J.), 889, 85–103. [Link]

  • Roslan, N. F., New-Aaron, M., Rhoades, M., & Eskridge, K. (2018). Effect of N-nitrosoatrazine on Embryogenesis in Avian Embryos. DigitalCommons@UNMC. [Link]

  • Joshi, N., Rhoades, M. G., Bennett, G. D., Wells, S. M., Mirvish, S. S., Breitbach, M. J., & Shea, P. J. (2013). Developmental abnormalities in chicken embryos exposed to N-nitrosoatrazine. Journal of toxicology and environmental health. Part A, 76(17), 1015–1022. [Link]

  • Roslan, N. F., New-Aaron, M., Rhoades, M., & Eskridge, K. (2018). Effect of N-nitrosoatrazine on Embryogenesis in Avian Embryos. DigitalCommons@UNMC. [Link]

  • Roslan, N. F., New-Aaron, M., Rhoades, M., & Eskridge, K. (2018). Effect of N-nitrosoatrazine on Embryogenesis in Avian Embryos. DigitalCommons@UNMC. [Link]

  • Cai, Z., & Tuan, R. S. (2007). Role of nitric oxide in chick embryonic organogenesis and dysmorphogenesis. Birth defects research. Part A, Clinical and molecular teratology, 79(8), 584–595. [Link]

  • Lee, T. C., Zhao, Y. D., Courtman, D. W., & Stewart, D. J. (1994). Abnormalities of nitric oxide synthase in hearts of children with primary pulmonary hypertension. The Lancet, 343(8913), 1588–1590. [Link]

  • Joshi, N., Rhoades, M. G., Bennett, G. D., Wells, S. M., Mirvish, S. S., Breitbach, M. J., & Shea, P. J. (2013). Developmental abnormalities in chicken embryos exposed to N-nitrosoatrazine. Journal of toxicology and environmental health. Part A, 76(17), 1015–1022. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Recovery Solid-Phase Extraction of N-Nitrosoatrazine from Aqueous Samples for LC-MS/MS Analysis

Abstract This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of N-Nitrosoatrazine (NNAT) from water samples. N-Nitrosoatrazine, a potent carcinogen, can form in the e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of N-Nitrosoatrazine (NNAT) from water samples. N-Nitrosoatrazine, a potent carcinogen, can form in the environment from the widely used herbicide atrazine, posing a significant risk to water quality and public health.[1][2][3] This application note details a robust methodology employing a hydrophilic-lipophilic balanced (HLB) polymeric sorbent for the efficient isolation and concentration of NNAT prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, environmental scientists, and water quality professionals, offering in-depth explanations for each step to ensure methodological integrity and high-quality data generation.

Introduction: The Scientific Imperative

Atrazine is one of the most commonly detected herbicides in global water sources.[1] Under specific environmental conditions, particularly in the presence of nitrite and acidic pH, atrazine can undergo nitrosation to form N-Nitrosoatrazine (NNAT).[1][4] NNAT belongs to the N-nitrosamine class of compounds, many of which are classified as probable human carcinogens.[5][6] The potential for in-vivo formation of NNAT further elevates the health concerns associated with atrazine and nitrate co-contamination in drinking water.[3]

Due to its toxicity at trace levels, highly sensitive and selective analytical methods are required for the monitoring of NNAT in water.[7] The low concentrations typically found in environmental samples necessitate an effective pre-concentration step. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering high recovery, good reproducibility, and the ability to significantly reduce matrix interferences.[8][9]

This guide focuses on the use of a hydrophilic-lipophilic balanced (HLB) polymeric SPE sorbent. Unlike traditional silica-based phases like C18, which can suffer from poor retention of more polar compounds and irreversible adsorption, HLB sorbents provide superior performance for a broad range of analytes, including moderately polar compounds like NNAT.[10][11] The water-wettable nature of the HLB sorbent ensures consistent performance even if the cartridge runs dry, a common issue in automated or high-throughput workflows.[12]

Analyte & Sorbent: A Mechanistic Overview

N-Nitrosoatrazine Properties

Understanding the physicochemical properties of N-Nitrosoatrazine is fundamental to developing an effective SPE method.

  • Structure: NNAT (C8H13ClN6O) is a derivative of atrazine with a nitroso group (-N=O) replacing the hydrogen on one of the secondary amine groups of the triazine ring.[13]

  • Polarity: The addition of the nitroso group and the presence of other polar functional groups in the atrazine structure render NNAT a moderately polar compound. This polarity dictates its interaction with both the aqueous sample matrix and the SPE sorbent.

  • Solubility: Atrazine itself has limited water solubility (approximately 35 mg/L).[14] While specific data for NNAT is less common, it is expected to be soluble in water at the trace concentrations relevant to environmental monitoring.

Sorbent Selection: Oasis HLB

The choice of sorbent is the most critical parameter in SPE method development. For NNAT, a polymeric reversed-phase sorbent with hydrophilic-lipophilic balance is the optimal choice.

  • Mechanism of Action: Oasis HLB is a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[10] This unique composition allows for a dual retention mechanism. The lipophilic divinylbenzene backbone retains analytes through reversed-phase interactions (van der Waals forces), while the hydrophilic N-vinylpyrrolidone moiety enhances the sorbent's wettability and provides secondary retention mechanisms (dipole-dipole interactions) for more polar compounds.[10]

  • Advantages over C18: Traditional silica-based C18 sorbents can exhibit poor retention for moderately polar analytes like NNAT from aqueous samples. Furthermore, residual silanol groups on the silica surface can lead to inconsistent recoveries. Polymeric sorbents like HLB offer a pH-stable platform with higher binding capacity and greater reproducibility.[12]

Experimental Workflow & Protocol

The following protocol is optimized for a 500 mL water sample. Adjustments may be necessary for different sample volumes or matrices with high levels of suspended solids.

Required Materials
  • SPE Cartridges: Oasis HLB, 6 mL, 200 mg sorbent bed (e.g., from Waters Corporation)

  • Reagents:

    • Methanol (HPLC or MS grade)

    • Dichloromethane (DCM, HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Formic Acid (MS grade)

    • Ammonium Hydroxide (optional, for pH adjustment)

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Glass sample collection tubes

    • Nitrogen evaporator

    • Autosampler vials for LC-MS/MS

Visualized Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 500 mL Water Sample Filter Filter Sample (if needed) Sample->Filter AdjustpH Adjust pH to ~7.0 Filter->AdjustpH Condition 1. Condition (Methanol, Water) AdjustpH->Condition Equilibrate 2. Equilibrate (Water, pH 7.0) Condition->Equilibrate Load 3. Load Sample (~5-10 mL/min) Equilibrate->Load Wash 4. Wash (5% Methanol in Water) Load->Wash Dry 5. Dry Sorbent (Nitrogen/Vacuum, 20 min) Wash->Dry Elute 6. Elute (Dichloromethane/Ethyl Acetate) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for SPE of N-Nitrosoatrazine.

Step-by-Step Protocol

Step 1: Sample Pre-treatment

  • Collect a representative 500 mL water sample in an amber glass bottle to prevent photodegradation, as nitrosamines can be light-sensitive.[15]

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • Adjust the sample pH to a neutral range (6.5-7.5) using dilute ammonium hydroxide or formic acid. This ensures consistent interaction with the sorbent and stability of the analyte.

Step 2: SPE Cartridge Conditioning Causality: This step activates the sorbent. The organic solvent (methanol) wets the polymeric phase and solvates the functional groups, making them accessible for analyte retention. The subsequent water rinse removes the excess organic solvent, preparing the cartridge for the aqueous sample.

  • Place the Oasis HLB cartridge on the vacuum manifold.

  • Pass 5 mL of methanol through the cartridge at a slow drip rate.

  • Pass 5 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to go dry before sample loading.

Step 3: Sample Loading Causality: The analyte is transferred from the aqueous sample matrix onto the solid sorbent. A controlled flow rate is crucial; too fast, and the analyte may not have sufficient residence time to interact with the sorbent, leading to breakthrough and low recovery.

  • Load the 500 mL water sample onto the cartridge at a flow rate of 5-10 mL/min.

Step 4: Washing Causality: This step removes weakly retained, hydrophilic interferences from the sorbent while the analyte of interest remains bound. A weak organic wash (5% methanol) is employed to disrupt non-specific binding of matrix components without eluting the moderately polar NNAT.

  • After the entire sample has passed through, wash the cartridge with 5 mL of 5% methanol in ultrapure water.

  • Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for at least 20 minutes. This step is critical as residual water can significantly reduce the elution efficiency of the non-polar organic solvent.[16]

Step 5: Elution Causality: A strong organic solvent is used to disrupt the interactions between NNAT and the sorbent, releasing the analyte into the collection tube. Dichloromethane is a common and effective solvent for nitrosamines.[16] A mixture with ethyl acetate can enhance the elution of moderately polar compounds.

  • Place a clean glass collection tube under the cartridge.

  • Elute the NNAT from the sorbent by passing 8-10 mL of a dichloromethane/ethyl acetate (50:50, v/v) mixture through the cartridge at a slow flow rate (1-2 mL/min).

Step 6: Concentration and Reconstitution Causality: The eluate is concentrated to a small volume to increase the analyte concentration to a level detectable by the analytical instrument. Reconstitution in the initial mobile phase ensures compatibility with the LC system and good peak shape.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).[1]

  • Vortex briefly and transfer to an autosampler vial.

Analytical Finish: LC-MS/MS

While this note focuses on sample preparation, the final analysis is typically performed by LC-MS/MS, which offers excellent sensitivity and selectivity.[1][17][18][19]

Typical LC-MS/MS Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte ionization (protonation) for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for gradient elution.
Gradient Start at 5-10% B, ramp to 95% BA standard gradient to elute compounds across a range of polarities.[1]
Ionization Mode Positive Electrospray (ESI+)NNAT is expected to readily form protonated molecules [M+H]+.
MS/MS Transitions Precursor ion → Product ionsSpecific MRM (Multiple Reaction Monitoring) transitions provide high selectivity and quantification.

Note: These are starting parameters and should be optimized for the specific instrument and application.

Performance Data & Expectations

The described SPE protocol, when coupled with optimized LC-MS/MS analysis, is expected to yield high performance.

ParameterExpected ResultSource / Justification
Recovery > 80%Polymeric SPE methods for similar nitrosamines often achieve high recoveries.[8][19][20]
Reproducibility < 15% RSDA well-controlled SPE procedure provides consistent results.[8]
Limit of Quantification (LOQ) < 5 ng/LDependent on the sensitivity of the LC-MS/MS system, but achievable with pre-concentration.[19][21]

These values are typical and should be validated in the user's laboratory with matrix-spiked samples.

Conclusion

This application note presents a robust and reliable solid-phase extraction protocol for the determination of N-Nitrosoatrazine in water samples. The use of a hydrophilic-lipophilic balanced polymeric sorbent provides a superior alternative to traditional phases, ensuring high recovery and clean extracts. The detailed, step-by-step methodology, grounded in the physicochemical principles of both the analyte and the sorbent, provides researchers with a self-validating system for the accurate monitoring of this critical water contaminant.

References

  • Academy of Sciences Malaysia. (n.d.). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples.
  • Billings, C. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. DigitalCommons@UNL. Retrieved from [Link]

  • Google Patents. (n.d.). CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water.
  • Jung, S., et al. (n.d.). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using. Polish Journal of Environmental Studies.
  • ASMS. (2013). Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry.
  • LCGC. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. Retrieved from [Link]

  • ACS Publications. (2011). Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • DigitalCommons@UNL. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Ch. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosoatrazine. PubChem. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8070A: Nitrosamines by Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants. Retrieved from [Link]

  • Sciex. (n.d.). Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • IARC Publications. (n.d.). N-NITROSODIETHANOLAMINE 1. Exposure Data. Retrieved from [Link]

  • Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Retrieved from [Link]

  • Agilent. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of the studied N-nitrosamines. Retrieved from [Link]

  • Environment Agency. (n.d.). Development of Techniques for Measuring the Quality of Groundwaters – Analysis of Pesticides and Metabolites etc. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Atrazine and Nitrate in Public Drinking Water Supplies and Non-Hodgkin Lymphoma in Nebraska, USA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Retrieved from [Link]

  • GL Sciences. (n.d.). Waters SPE cartridge equivalent - Oasis, Sep-pak & More. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Atrazine. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Electrochemical Detection of N-Nitrosoatrazine in Environmental Samples

Introduction: The Environmental Imperative for N-Nitrosoatrazine Monitoring N-nitrosoatrazine (NNAT) is a concerning N-nitrosamine derivative formed from the widely used herbicide, atrazine. Its formation can occur in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Imperative for N-Nitrosoatrazine Monitoring

N-nitrosoatrazine (NNAT) is a concerning N-nitrosamine derivative formed from the widely used herbicide, atrazine. Its formation can occur in the environment and in vivo through the nitrosation of atrazine.[1] Given that N-nitrosamines are a class of compounds known to be mutagenic and carcinogenic, the presence of NNAT in environmental matrices, particularly water sources, poses a significant risk to public health.[2] Traditional methods for the detection of N-nitrosamines, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), while highly sensitive and selective, can be time-consuming, costly, and require extensive sample preparation.[3] This necessitates the development of rapid, cost-effective, and field-deployable analytical techniques for the routine monitoring of N-nitrosoatrazine.

Electrochemical sensors offer a compelling alternative, providing advantages such as high sensitivity, rapid response times, portability, and low operational costs.[4][5] This application note details a robust electrochemical method for the sensitive and selective detection of N-nitrosoatrazine in environmental water samples. The protocol leverages a modified electrode to facilitate the electrochemical reduction of the nitroso group, enabling quantitative analysis.

Principle of Electrochemical Detection

The electrochemical detection of N-nitrosoatrazine is predicated on the electrochemical reduction of the N-nitroso functional group. This process involves the transfer of electrons to the N-nitroso moiety at a specific negative potential, resulting in a measurable current that is directly proportional to the concentration of N-nitrosoatrazine in the sample. The general mechanism for the electrochemical reduction of N-nitrosamines involves the cleavage of the N-N bond.

The choice of electrode material is paramount to achieving high sensitivity and selectivity. While unmodified electrodes like glassy carbon (GCE) can be used, their performance is often limited by slow electron transfer kinetics and fouling.[6] To overcome these limitations, the electrode surface can be modified with nanomaterials that enhance the electrocatalytic activity towards the reduction of N-nitrosoatrazine. Common modifying materials include metal nanoparticles, carbon nanotubes, graphene, and conductive polymers, which increase the electrode's active surface area and facilitate faster electron transfer.[7]

Voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are particularly well-suited for this application. These techniques enhance the signal-to-noise ratio by minimizing the contribution of non-faradaic currents, thereby improving the limit of detection.[8]

Experimental Workflow

The overall workflow for the electrochemical detection of N-nitrosoatrazine in environmental samples is depicted below. This process encompasses electrode modification, electrochemical measurement, and data analysis.

Electrochemical Detection Workflow cluster_prep Preparation cluster_analysis Analysis electrode_prep Electrode Preparation & Modification electrochemical_measurement Electrochemical Measurement (DPV/SWV) electrode_prep->electrochemical_measurement Modified Electrode sample_prep Environmental Sample Preparation sample_prep->electrochemical_measurement Prepared Sample data_analysis Data Analysis & Quantification electrochemical_measurement->data_analysis Current Response

Caption: Workflow for the electrochemical detection of N-Nitrosoatrazine.

Detailed Protocols

Part 1: Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a GCE with a nanocomposite to enhance its sensitivity towards N-nitrosoatrazine. The choice of a specific nanocomposite can vary, and the following is a representative example using a chitosan-copper phthalocyanine nanocomposite, which has shown efficacy in detecting related nitrogenous compounds.[9]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Chitosan

  • Copper (II) tetrasulfophthalocyanine (TsCuPc)

  • Ethanol

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • GCE Polishing:

    • Mechanically polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water and sonicate in DI water for 2 minutes to remove any residual alumina particles.

    • Dry the electrode under a gentle stream of nitrogen.

  • Preparation of Chitosan-Copper Phthalocyanine (Chit-TsCuPc) Nanocomposite:

    • Prepare a chitosan solution by dissolving a specified amount in a dilute acidic solution (e.g., 1% acetic acid).

    • Disperse a known quantity of TsCuPc in the chitosan solution.

    • Stir the mixture for an extended period (e.g., 1 hour) to ensure homogeneity.[9]

    • The resulting nanocomposite suspension should be stored protected from light.[9]

  • Electrode Modification:

    • Dispense a small, precise volume (e.g., 3 µL) of the Chit-TsCuPc nanocomposite suspension onto the polished GCE surface.[9]

    • Allow the solvent to evaporate at room temperature for at least 24 hours to form a stable film.[9]

    • The modified electrode is now ready for use.

Part 2: Electrochemical Measurement of N-Nitrosoatrazine

This protocol outlines the procedure for the quantitative determination of N-nitrosoatrazine using differential pulse voltammetry (DPV).

Apparatus and Reagents:

  • Potentiostat/Galvanostat with a three-electrode cell

  • Modified GCE (Working Electrode)

  • Ag/AgCl (3 M KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • N-nitrosoatrazine standard solutions of varying concentrations

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • Environmental water sample (e.g., river water, groundwater)

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Add a known volume of the supporting electrolyte to the electrochemical cell.

  • Background Measurement:

    • Record a DPV scan of the supporting electrolyte alone to obtain a background signal. The potential should be scanned in the negative direction over a range where the reduction of N-nitrosoatrazine is expected (e.g., -0.4 V to -1.2 V vs. Ag/AgCl).

  • Calibration Curve:

    • Add a known concentration of the N-nitrosoatrazine standard solution to the electrochemical cell.

    • Record the DPV scan. A reduction peak corresponding to N-nitrosoatrazine should appear.

    • Record the peak current.

    • Repeat this process by successively adding increasing concentrations of the N-nitrosoatrazine standard to generate a calibration curve of peak current versus concentration.

  • Analysis of Environmental Sample:

    • Filter the environmental water sample to remove any particulate matter.

    • Add a known volume of the filtered sample to the electrochemical cell containing the supporting electrolyte.

    • Record the DPV scan under the same conditions as the calibration.

    • Measure the peak current corresponding to the reduction of N-nitrosoatrazine.

  • Quantification:

    • Determine the concentration of N-nitrosoatrazine in the environmental sample by interpolating the measured peak current on the calibration curve.

    • For improved accuracy, the standard addition method can be employed, especially in complex matrices.

Performance Characteristics

The performance of an electrochemical sensor is evaluated based on several key parameters. The following table summarizes typical performance characteristics that can be expected from a well-optimized electrochemical sensor for N-nitrosamine detection.

ParameterTypical ValueSignificance
Linear Range 0.1 µM - 100 µMThe concentration range over which the sensor response is directly proportional to the analyte concentration.
Limit of Detection (LOD) < 0.1 µMThe lowest concentration of the analyte that can be reliably distinguished from the background noise.
Sensitivity Varies (e.g., nA/µM)The change in the sensor's output signal per unit change in the analyte concentration.
Selectivity HighThe ability of the sensor to respond specifically to the target analyte in the presence of other potentially interfering species.
Response Time < 5 minutesThe time required for the sensor to reach a stable signal after the introduction of the analyte.
Reproducibility RSD < 5%The precision of the measurements for the same sample under the same conditions.

Note: The actual values will depend on the specific electrode modification, electrochemical technique, and experimental conditions.

Interference Studies and Mitigation

Environmental samples are complex matrices containing various organic and inorganic species that could potentially interfere with the electrochemical signal of N-nitrosoatrazine. Potential interferents include:

  • Other Nitroaromatic or Nitroso Compounds: These compounds may have reduction potentials close to that of N-nitrosoatrazine, leading to overlapping signals.

  • Dissolved Oxygen: Oxygen can be electrochemically reduced and may interfere with the measurement. Purging the solution with nitrogen gas before the measurement can mitigate this.

  • Heavy Metal Ions: Some metal ions can adsorb onto the electrode surface and affect its performance.

  • Surfactants and Humic Acids: These organic molecules present in natural waters can foul the electrode surface, reducing its sensitivity.

Mitigation Strategies:

  • Electrode Modification: The use of selective modifiers on the electrode surface can enhance the affinity for N-nitrosoatrazine and minimize the response to interfering species.

  • pH Optimization: The pH of the supporting electrolyte can be adjusted to shift the reduction potential of N-nitrosoatrazine away from that of potential interferents.

  • Sample Pre-treatment: Simple pre-treatment steps like filtration can remove particulate matter. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.

Conclusion

The electrochemical method presented in this application note provides a sensitive, rapid, and cost-effective approach for the determination of N-nitrosoatrazine in environmental water samples. The use of modified electrodes significantly enhances the analytical performance, enabling detection at environmentally relevant concentrations. This protocol can be adapted and optimized for various electrode materials and environmental matrices, making it a valuable tool for researchers and environmental monitoring agencies.

References

  • Morressier. (2022). Electrochemical reduction of N-Nitrosamines in waterwash solutions.
  • Nunes, T. A., et al. (2025). A voltammetric method for determining N-nitrosodimethylamine in losartan and olmesartan drugs. ResearchGate.
  • El-Ries, M. A., et al. (2025). Voltammetric determination of N,N′-dinitrosopiperazine in simulated gastric juice. ResearchGate.
  • Lu, et al. (Year not specified). Recent Progress in Non-Enzymatic Electroanalytical Detection of Pesticides Based on the Use of Functional Nanomaterials as Electrode Modifiers. MDPI.
  • Ibrahim, A. A. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. DigitalCommons@UNL.
  • Zhang, B., et al. (2021). Nitrate electroreduction: mechanism insight, in situ characterization, performance evaluation, and challenges. Chemical Society Reviews.
  • Lee, S. H., et al. (2016). Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. SciSpace.
  • de Lima, A. P., et al. (Year not specified). A voltammetric method for determining N-nitrosodimethylamine in losartan and olmesartan drugs. PubMed.
  • Sagan, V., et al. (2020). Electrochemical and Optical Sensors for Real-Time Detection of Nitrate in Water. MDPI.
  • Singh, S., et al. (2019). Electrospun tin (IV) oxide nanofiber based electrochemical sensor for ultra-sensitive and selective detection of atrazine in water at trace levels. PubMed.
  • Paul, A., et al. (2025). Fabrication and Investigating of a nano-structured electrochemical sensor to measure the amount of atrazine pollution poison in water and wastewater. ResearchGate.
  • El-Moghazy, A. Y., et al. (2026). Enhanced electrochemical detection of nitrite and nitrate in water using Chitosan-Copper phthalocyanine nanocomposite. ResearchGate.
  • Wang, J., et al. (Year not specified). Progress in Electrode Modifiers for Nitrite Electrochemical Sensing Applications. PMC - NIH.
  • Wang, Y., et al. (Year not specified). Nitrate Sensor with a Wide Detection Range and High Stability Based on a Cu-Modified Boron-Doped Diamond Electrode. MDPI.
  • Kim, H. J., et al. (Year not specified). Electrochemical determination of nitrate with nitrate reductase-immobilized electrodes under ambient air. PubMed.
  • Sun, H., et al. (Year not specified). Design of a Flow-through Polarographic Sensor Based on Metal Films for Determining N-nitrosodiethanolamine Levels in Rabbit Biological Fluids. MDPI.
  • Smuts, J., et al. (2009). Electrochemical reduction of atrazine: NMR evidence for reduction of the triazine ring. ScienceDirect.
  • Rajagopalan, A. K., et al. (2013). Green electrochemical sensor for environmental monitoring of pesticides: Determination of atrazine in river waters using a boron-doped diamond electrode. ResearchGate.
  • Aldrich, C. H., et al. (Year not specified). Electrochemical reduction of nitrotriazoles in aqueous media as an approach to the synthesis of new green energetic materials. RSC Publishing.

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of N-Nitrosoatrazine

Audience: Researchers, analytical chemists, and quality control specialists in environmental, food safety, and pharmaceutical sectors. Introduction: The Imperative for Sensitive N-Nitrosoatrazine Detection N-Nitrosoatraz...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, analytical chemists, and quality control specialists in environmental, food safety, and pharmaceutical sectors.

Introduction: The Imperative for Sensitive N-Nitrosoatrazine Detection

N-Nitrosoatrazine (NNAT) is a nitrosamine derivative of atrazine, a widely used herbicide. The formation of NNAT can occur in the environment and potentially in vivo under acidic conditions, such as in the stomach, through the reaction of atrazine with nitrosating agents like nitrite.[1] Given that many N-nitrosamines are classified as probable human carcinogens, their presence in environmental samples, food products, and pharmaceutical ingredients is a significant public health concern.[2][3]

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for monitoring and controlling nitrosamine impurities in various products.[2][4] This necessitates the use of highly sensitive and selective analytical methods to detect and quantify these compounds at trace levels.[5][6]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as the gold standard for this task.[2] HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide exceptional mass accuracy (< 5 ppm), high resolving power (>10,000), and the ability to perform detailed fragmentation analysis (MS/MS).[7][8][9] These capabilities are crucial for the unambiguous identification of N-nitrosoatrazine, distinguishing it from matrix interferences and isobaric compounds.[2]

This application note provides a comprehensive protocol for the identification of N-Nitrosoatrazine using LC-HRMS. It details a robust workflow from sample preparation to data analysis, emphasizing the scientific rationale behind each step to ensure method integrity and trustworthiness.

The Power of High Resolution: A Self-Validating System

The core of this method lies in the inherent capabilities of HRMS, which provides multiple points of confirmation for the analyte's identity, creating a self-validating system.

  • High Mass Accuracy: HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or five decimal places). This allows for the calculation of an elemental formula, significantly narrowing down the potential identity of an unknown compound. For N-Nitrosoatrazine (C₈H₁₃ClN₆O), the theoretical exact mass of its protonated molecule [M+H]⁺ is 245.0861 Da. A measured mass within a narrow tolerance window (e.g., ± 5 ppm) provides strong evidence for its presence.

  • Isotopic Pattern Matching: The presence of chlorine (³⁵Cl and ³⁷Cl) in N-Nitrosoatrazine's structure results in a characteristic isotopic pattern for the [M+H]⁺ ion, with an A+2 peak approximately one-third the intensity of the monoisotopic peak. HRMS can resolve these isotopic peaks, and the fidelity of the measured pattern to the theoretical pattern serves as another crucial identification point.

  • Fragmentation Analysis (MS/MS): Through collision-induced dissociation (CID), the protonated N-Nitrosoatrazine molecule can be fragmented into characteristic product ions. The accurate masses of these fragments provide structural information, confirming the presence of specific substructures and the nitroso group. A common fragmentation pathway for protonated nitrosamines is the neutral loss of the •NO radical (29.9979 Da), which is a diagnostic marker.[10][11]

Experimental Workflow

The following sections detail the step-by-step protocol for the analysis of N-Nitrosoatrazine.

Materials and Reagents
  • N-Nitrosoatrazine analytical standard: Certified reference material should be procured from a reputable supplier.[12][13]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Optima™ LC/MS grade formic acid.

  • Internal Standard (Optional but Recommended): An isotopically labeled analogue (e.g., ¹³C₃-Atrazine) can be used to improve quantitative accuracy.[1]

Sample Preparation Protocol

The goal of sample preparation is to efficiently extract N-Nitrosoatrazine from the sample matrix while minimizing interferences.[14] The choice of method depends on the matrix (e.g., water, soil, drug product).

Protocol for Aqueous Samples (e.g., Drinking Water):

  • Filtration: Filter the water sample (e.g., 500 mL) through a 0.22 µm membrane filter to remove particulate matter.[15]

  • Internal Standard Spiking: If used, spike the filtered sample with the internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by LC-MS grade water.

    • Load the water sample onto the cartridge at a steady flow rate.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the N-Nitrosoatrazine with a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase.[15]

Protocol for Solid Samples (e.g., Pharmaceutical Powders):

  • Weighing: Accurately weigh a representative amount of the sample (e.g., 100 mg) into a centrifuge tube.[16]

  • Extraction: Add a suitable extraction solvent (e.g., 5.0 mL of methanol).[16]

  • Agitation: Vortex the sample vigorously and/or shake using a mechanical shaker for an extended period (e.g., 40 minutes) to ensure complete extraction.[14][16]

  • Centrifugation: Centrifuge the sample (e.g., at 4500 rpm for 15 minutes) to pellet solid excipients.[16]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an LC vial for analysis.[16]

Causality Note: Methanol is often chosen for its ability to dissolve a wide range of organic molecules, including nitrosamines. The mechanical agitation and centrifugation steps are critical for maximizing extraction efficiency and obtaining a clean extract suitable for LC-HRMS injection, thereby protecting the instrument from contamination and ensuring robust performance.[14]

LC-HRMS Methodology

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition Rationale
LC System UHPLC SystemProvides high-resolution separation and narrow peak widths, improving sensitivity.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers excellent retention and separation for semi-polar compounds like N-Nitrosoatrazine.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 10 minutesA typical gradient to ensure separation from other components and efficient elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal chromatographic efficiency.
Injection Volume 5 µLA balance between sensitivity and avoiding column overload.
Column Temp. 40 °CImproves peak shape and reproducibility of retention times.
MS System Q-TOF or Orbitrap Mass SpectrometerRequired for high mass accuracy and resolution.[8][9]
Ionization Mode Positive Electrospray Ionization (ESI+)N-Nitrosoatrazine contains basic nitrogen atoms that are readily protonated.[1]
Mass Resolution > 45,000 (FWHM)Sufficient to resolve isobaric interferences and confirm the isotopic pattern.[2]
Scan Range m/z 100 - 500Covers the precursor ion of N-Nitrosoatrazine and potential metabolites.
Data Acquisition Full Scan MS followed by data-dependent MS/MSAllows for untargeted screening and subsequent fragmentation of detected ions of interest.
Collision Energy Stepped (e.g., 10, 20, 40 eV)Acquires a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

A multi-step process is used to confirm the identity of N-Nitrosoatrazine.

Step 1: Extracted Ion Chromatogram (XIC) Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion of N-Nitrosoatrazine (m/z 245.0861) with a narrow mass window (e.g., ± 5 ppm). A chromatographic peak at the expected retention time is the first indicator.

Step 2: Mass Spectrum and Isotopic Pattern Verification Examine the mass spectrum corresponding to the chromatographic peak.

  • Confirm Mass Accuracy: The measured monoisotopic mass should be within 5 ppm of the theoretical mass.

  • Confirm Isotopic Fidelity: The observed isotopic pattern should match the theoretical pattern for C₈H₁₄ClN₆O⁺ (accounting for the ³⁷Cl isotope).

Step 3: Fragmentation Spectrum (MS/MS) Analysis Analyze the MS/MS spectrum for characteristic fragment ions. For N-Nitrosoatrazine, key fragmentations are expected to include:

  • Loss of •NO: A neutral loss of 29.9979 Da, resulting in a fragment ion at m/z 215.0882. This is a highly diagnostic fragmentation for nitrosamines.[10][11]

  • Loss of C₃H₆ (propylene) from the isopropyl group: A neutral loss of 42.0469 Da.

  • Cleavage of the ethyl group: Loss of C₂H₄ (ethene), a neutral loss of 28.0313 Da.

The accurate mass measurement of these fragment ions provides definitive structural confirmation.

Visualizations

Experimental Workflow Diagram

NNAT_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample Sample Extraction Extraction Sample->Extraction Centrifuge_Filter Centrifugation & Filtration Extraction->Centrifuge_Filter LC_Vial Sample for Analysis Centrifuge_Filter->LC_Vial UHPLC UHPLC Separation (C18 Column) LC_Vial->UHPLC HRMS HRMS Detection (Q-TOF or Orbitrap) UHPLC->HRMS MS1 Full Scan MS (Accurate Mass & Isotope Pattern) HRMS->MS1 MS2 Data-Dependent MS/MS (Fragmentation) HRMS->MS2 XIC Extracted Ion Chromatogram (XIC) MS1->XIC Frag_Confirm Fragmentation Confirmation MS2->Frag_Confirm Mass_Accuracy Mass Accuracy (< 5 ppm) XIC->Mass_Accuracy Isotope_Match Isotope Pattern Matching XIC->Isotope_Match Identification Confident Identification Mass_Accuracy->Identification Isotope_Match->Identification Frag_Confirm->Identification

Caption: Overall workflow for N-Nitrosoatrazine identification.

Proposed Fragmentation Pathway of N-Nitrosoatrazine

NNAT_Fragmentation Parent N-Nitrosoatrazine [M+H]⁺ m/z = 245.0861 Frag1 [M+H - NO]⁺ m/z = 215.0882 Parent->Frag1 - •NO (29.9979 Da) Frag2 [M+H - C₂H₄]⁺ m/z = 217.0548 Parent->Frag2 - C₂H₄ (28.0313 Da) Frag3 [M+H - C₃H₆]⁺ m/z = 203.0392 Parent->Frag3 - C₃H₆ (42.0469 Da)

Sources

Application

N-Nitrosoatrazine Adductomics: A Novel Frontier in Biomarker Discovery for Environmental Carcinogenesis

Introduction: The Imperative for N-Nitrosoatrazine Adductomics The widespread use of the herbicide atrazine has led to its persistence in various environmental compartments, including drinking water sources.[1][2] The co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for N-Nitrosoatrazine Adductomics

The widespread use of the herbicide atrazine has led to its persistence in various environmental compartments, including drinking water sources.[1][2] The co-occurrence of atrazine with nitrates and nitrites, particularly in agricultural runoff, presents a potential human health concern due to the in vivo and ex vivo formation of N-Nitrosoatrazine (NNAT).[1][2] N-nitroso compounds are a well-established class of potent carcinogens.[3][4][5] Their carcinogenicity is primarily attributed to their metabolic activation into reactive electrophilic species that form covalent adducts with cellular macromolecules, such as DNA and proteins.[4][6][7] These adduction events can lead to mutations, genomic instability, and the initiation of cancer.[8]

The emerging field of "adductomics" leverages high-sensitivity mass spectrometry to globally identify and quantify these adduction products.[9] This approach provides a powerful tool for discovering biomarkers of exposure and effect, offering insights into the mechanisms of carcinogenesis and potentially enabling early disease detection.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of adductomics to the study of N-Nitrosoatrazine, a critical step in assessing its carcinogenic risk to humans.

Proposed Mechanism of N-Nitrosoatrazine Bioactivation and Adduct Formation

While the specific DNA adducts of N-Nitrosoatrazine have yet to be fully characterized in the literature, we can propose a plausible mechanism of bioactivation based on the well-understood metabolism of other N-nitrosamines and atrazine itself.[2][6][10]

N-nitrosamines are typically activated by cytochrome P450 (CYP) enzymes through α-hydroxylation of the carbon atom adjacent to the nitroso group.[2][6] This hydroxylation event leads to the formation of an unstable intermediate that spontaneously decomposes to yield a highly reactive diazonium ion.[4][11] This diazonium ion is a potent electrophile that can readily react with nucleophilic sites on DNA bases and amino acid residues in proteins, forming stable covalent adducts.[4][11]

Furthermore, studies on atrazine metabolism have revealed the formation of reactive imine intermediates on the N-ethyl group, which can be trapped by glutathione.[10] It is conceivable that a similar bioactivation pathway exists for N-Nitrosoatrazine, creating additional opportunities for adduct formation.

The following diagram illustrates the proposed bioactivation pathway of N-Nitrosoatrazine and the subsequent formation of DNA and protein adducts.

N-Nitrosoatrazine Bioactivation and Adduct Formation cluster_0 Bioactivation cluster_1 Macromolecular Adduction cluster_2 Biological Consequences NNAT N-Nitrosoatrazine CYP450 Cytochrome P450 (α-hydroxylation) NNAT->CYP450 Metabolism Reactive_Intermediate Reactive Diazonium Ion CYP450->Reactive_Intermediate Spontaneous decomposition DNA DNA Reactive_Intermediate->DNA Covalent Bonding Protein Protein Reactive_Intermediate->Protein Covalent Bonding DNA_Adduct DNA Adducts (e.g., Alkylated Guanine) DNA->DNA_Adduct Formation Protein_Adduct Protein Adducts (e.g., Adducted Cysteine) Protein->Protein_Adduct Formation Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Proposed bioactivation of N-Nitrosoatrazine and subsequent adduct formation.

Application Note 1: A Targeted Adductomics Approach for N-Nitrosoatrazine-Protein Adducts

The analysis of protein adducts offers a valuable alternative or complement to DNA adduct analysis, as proteins are often more abundant and their adducts can be more stable. This protocol details a bottom-up proteomics approach for the identification and quantification of N-Nitrosoatrazine adducts on proteins, adapted from established methods for atrazine-histone adducts.[10]

Experimental Workflow

Protein Adductomics Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Incubation 1. In vitro incubation of protein (e.g., Human Serum Albumin) with N-Nitrosoatrazine Precipitation 2. Protein precipitation (e.g., with organic solvent) Incubation->Precipitation Digestion 3. Proteolytic digestion (e.g., Trypsin/Glu-C) Precipitation->Digestion LC_Separation 4. UHPLC separation of peptides Digestion->LC_Separation MS_Analysis 5. High-resolution mass spectrometry (e.g., Q-Exactive Orbitrap) LC_Separation->MS_Analysis MSMS_Fragmentation 6. Tandem MS (MS/MS) fragmentation of potential adducted peptides MS_Analysis->MSMS_Fragmentation Peptide_ID 7. Identification of adducted peptide (mass shift analysis) MSMS_Fragmentation->Peptide_ID Site_Localization 8. Localization of adduction site (MS/MS fragment analysis) Peptide_ID->Site_Localization Quantification 9. Relative or absolute quantification of adducted peptide Site_Localization->Quantification

Caption: Workflow for N-Nitrosoatrazine protein adduct analysis.

Detailed Protocol

1. In Vitro Incubation:

  • Incubate a solution of a model protein (e.g., 1 mg/mL Human Serum Albumin or Histones in phosphate buffer, pH 7.4) with varying concentrations of N-Nitrosoatrazine (e.g., 1 µM to 1 mM) at 37°C for different time points (e.g., 1, 4, 24 hours).

  • Include a control incubation without N-Nitrosoatrazine.

2. Protein Precipitation:

  • Precipitate the protein from the incubation mixture using a cold organic solvent (e.g., acetone or acetonitrile) to remove unreacted N-Nitrosoatrazine and other small molecules.

  • Centrifuge the sample and discard the supernatant. Wash the protein pellet with the cold solvent.

3. Proteolytic Digestion:

  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (if necessary for the target protein).

  • Perform enzymatic digestion using a protease such as trypsin or a combination of proteases (e.g., Trypsin and Glu-C) overnight at 37°C.

4. UHPLC Separation:

  • Analyze the resulting peptide mixture using a high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

  • Use a reversed-phase column (e.g., C18) with a gradient of acetonitrile in water (both containing 0.1% formic acid) to separate the peptides.

5. High-Resolution Mass Spectrometry:

  • Acquire mass spectra in full scan mode using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) to detect the accurate masses of the peptides.

6. Tandem MS (MS/MS) Fragmentation:

  • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to select precursor ions for fragmentation.

  • Fragment the peptide ions using higher-energy collisional dissociation (HCD) to generate product ion spectra.

7. Data Analysis:

  • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence database.

  • Search for a variable modification corresponding to the mass of the N-Nitrosoatrazine reactive moiety on potential nucleophilic amino acid residues (e.g., cysteine, histidine, lysine).

  • Manually validate the identification of adducted peptides by examining the MS/MS spectra for characteristic fragment ions.

Application Note 2: A Framework for the Discovery and Analysis of N-Nitrosoatrazine-DNA Adducts

As the specific DNA adducts of N-Nitrosoatrazine are not yet established, a discovery-based adductomics approach is necessary. This section outlines a comprehensive research framework for the identification and subsequent quantification of novel NNAT-DNA adducts.

Discovery Workflow

DNA Adductomics Discovery Workflow cluster_0 Adduct Generation & DNA Isolation cluster_1 DNA Hydrolysis & Enrichment cluster_2 Untargeted & Targeted LC-MS/MS in_vitro_rxn 1. In vitro reaction of dG, dA, dC, dT or calf thymus DNA with NNAT dna_extraction 3. DNA extraction and purification in_vitro_rxn->dna_extraction cell_culture 2. Cell culture exposure to NNAT cell_culture->dna_extraction hydrolysis 4. Enzymatic hydrolysis to deoxynucleosides dna_extraction->hydrolysis enrichment 5. Solid-phase extraction (SPE) or immunoaffinity enrichment hydrolysis->enrichment untargeted 6. Untargeted adductomics: High-resolution MS for discovery enrichment->untargeted validation 8. Structural characterization and validation untargeted->validation targeted 7. Targeted adductomics: LC-MS/MS (SRM/MRM) for quantification validation->targeted

Caption: Workflow for the discovery and analysis of N-Nitrosoatrazine DNA adducts.

Detailed Protocol

1. In Vitro Adduct Generation:

  • React N-Nitrosoatrazine with individual deoxynucleosides (dG, dA, dC, dT) or with calf thymus DNA in vitro to generate potential adduct standards.

  • These reactions can be performed in the presence of a metabolic activation system (e.g., liver S9 fraction) to mimic in vivo metabolism.

2. Cell Culture Exposure:

  • Expose a relevant cell line (e.g., human hepatocytes or urothelial cells) to N-Nitrosoatrazine at various concentrations and for different durations.

3. DNA Extraction:

  • Isolate genomic DNA from the exposed cells or from the in vitro reactions using a high-purity DNA extraction kit or standard phenol-chloroform extraction.

  • Ensure the removal of RNA by treating with RNase.

4. Enzymatic Hydrolysis:

  • Digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase. This method is gentle and preserves the adduct structures.

5. Adduct Enrichment:

  • Enrich the adducted deoxynucleosides from the bulk of normal deoxynucleosides using solid-phase extraction (SPE) with a suitable sorbent (e.g., reversed-phase or mixed-mode).

  • If an antibody against a specific type of adduct (e.g., alkylated guanine) is available, immunoaffinity purification can be employed for highly specific enrichment.

6. Untargeted Adductomics for Discovery:

  • Analyze the enriched samples using UHPLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Use data analysis software to search for unexpected masses corresponding to the addition of the N-Nitrosoatrazine reactive moiety to the canonical deoxynucleosides.

7. Structural Characterization and Validation:

  • Characterize the structure of the putative adducts using high-resolution MS/MS to obtain fragmentation patterns.

  • If possible, synthesize the proposed adduct standards and confirm their identity by comparing their retention times and MS/MS spectra with the species detected in the biological samples.

8. Targeted Adductomics for Quantification:

  • Once the structures of the NNAT-DNA adducts are confirmed, develop a sensitive and specific targeted LC-MS/MS method for their quantification.

  • This typically involves selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Synthesize stable isotope-labeled internal standards for accurate quantification.

Data Presentation: Illustrative Quantitative Data

The following table presents hypothetical quantitative data that could be obtained from the targeted adductomics analyses described above. These values are for illustrative purposes and will need to be determined experimentally.

AnalyteMatrixExposure ConcentrationAdduct Level (adducts per 10^8 nucleotides or µmol/mol protein)
NNAT-dG Adduct Human Liver Cells10 µM5.2 ± 1.3
NNAT-dG Adduct Human Liver Cells100 µM48.7 ± 9.5
NNAT-HSA Adduct Human Plasma (in vitro)10 µM1.5 ± 0.4
NNAT-HSA Adduct Human Plasma (in vitro)100 µM12.3 ± 2.1

Conclusion and Future Directions

The study of N-Nitrosoatrazine adductomics is a critical area of research for understanding the potential human health risks associated with atrazine contamination. The protocols and frameworks outlined in this application note provide a robust starting point for the discovery and quantification of NNAT-derived DNA and protein adducts. The identification and validation of specific NNAT adducts as biomarkers of exposure will be instrumental in future molecular epidemiology studies to assess the link between atrazine exposure and cancer risk. Further research is warranted to elucidate the complete metabolic activation pathways of N-Nitrosoatrazine and to characterize the full spectrum of its DNA and protein adducts in vivo.

References

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]

  • Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]

  • Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301-356. [Link]

  • Mirvish, S. S. (1995). Role of N-nitroso compounds (NOC) and N-nitrosation in etiology of gastric, esophageal, nasopharyngeal and bladder cancer and contribution to cancer of known exposures to NOC. Cancer Letters, 93(1), 17-48. [Link]

  • Mirvish, S. S., Gannett, P. M., Babcook, D. M., Williamson, D., & Chen, S. C. (1991). N-Nitrosoatrazine: synthesis, kinetics of formation, and nuclear magnetic resonance spectra. Journal of Agricultural and Food Chemistry, 39(5), 960-964. [Link]

  • Pegg, A. E. (2000). Toxicology of N-nitroso compounds. Toxicological Sciences, 56(1), 1-3. [Link]

  • Preussmann, R., & Stewart, B. W. (1984). N-nitroso carcinogens. In Chemical Carcinogens (pp. 643-828). American Chemical Society. [Link]

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Genetic Toxicology, 259(3-4), 277-289. [Link]

  • van den Broek, P. H., Briedé, J. J., van Delft, J. H., & Kleinjans, J. C. (2011). Quantitative comparison between in vivo DNA adduct formation from exposure to selected DNA-reactive carcinogens, natural background levels of DNA adduct formation and tumour incidence in rodent bioassays. Mutagenesis, 26(4), 517-526. [Link]

  • Zhang, S., Bercu, J. P., Sobol, Z., Escobar, P. A., Van, P., & Schuler, M. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 186-186. [Link]

  • Zhou, Y., & Li, Y. (2023). Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. Journal of Chromatography B, 1215, 123591. [Link]

  • Zhurkov, V. S., & Shram, R. J. (1993). Genotoxic effect of N-nitrosoatrazine in a somatic cell mutation and recombination test in Drosophila melanogaster. Mutation Research Letters, 301(3), 139-142. [Link]

  • Joshi, N., Rhoades, M. G., Bennett, G. D., Wells, S. M., & Mirvish, S. S. (2013). Developmental abnormalities in chicken embryos exposed to N-nitrosoatrazine. Journal of Toxicology and Environmental Health, Part A, 76(18), 1015-1021. [Link]

  • Cooke, M. S., & Evans, M. D. (2024). DNA modifications: Biomarkers for the exposome?. Environment and Toxicology, 39(4), 104449. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Nitrosoatrazine (NNAT) Stability &amp; Handling

Current Status: Operational | Topic: Stability & Solvent Systems Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary N-Nitrosoatrazine (NNAT) is a nitrosated derivative of the herbicide atrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Solvent Systems

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

N-Nitrosoatrazine (NNAT) is a nitrosated derivative of the herbicide atrazine.[1] Unlike its parent compound, NNAT possesses a labile N-N bond that renders it highly susceptible to photolytic cleavage and acid-catalyzed denitrosation .

This guide addresses the frequent analytical discrepancies observed during LC-MS/MS quantification. The most common user error is not degradation during storage, but in-situ degradation during sample preparation due to improper solvent choice or light exposure.

Module 1: Solvent System Compatibility

"Which solvent should I use for stock vs. working solutions?"

The choice of solvent dictates the shelf-life of your standard. While Atrazine is robust, NNAT is chemically fragile.

Solvent Stability Matrix
Solvent SystemStability RatingRecommended TempTechnical Notes
Acetonitrile (ACN) High (Preferred) -20°CBest for Stock. Aprotic nature prevents hydrogen bonding interactions that weaken the N-N bond. Ideal for long-term storage.
Methanol (MeOH) Moderate -20°CAcceptable for Working Solutions. Protic solvents can facilitate proton transfer, slightly increasing denitrosation risk over months. Use for daily dilutions only.
Dichloromethane (DCM) High -20°CGood for Extraction. Excellent solubility, but high volatility leads to concentration errors. Not recommended for storing quantitative standards.
Water (pH < 5) Critical Failure N/AAvoid. Acidic aqueous environments catalyze the reversion of NNAT to Atrazine.
Water (pH 7-9) Moderate 4°CStable in the dark. However, aqueous solutions are prone to hydrolysis if the pH drifts acidic over time.
The "Protic Solvent" Trap
  • Issue: Users often observe a slow decline in NNAT signal when stored in Methanol for >6 months.

  • Mechanism: Trace acidity in aged methanol can protonate the nitroso oxygen, initiating denitrosation.

  • Solution: Always prepare Stock Solutions (1 mg/mL) in 100% Acetonitrile . Use Methanol only for transient working standards (analyzed within 48 hours).

Module 2: The Photolysis Factor (The "Silent Killer")

"My calibration curve is decaying during the run."

Nitrosamines absorb UV light strongly between 230–250 nm (n→π* transition) and weakly at 300–400 nm. This energy is sufficient to homolytically cleave the N-N bond.

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways you must control.

NNAT_Degradation cluster_legend Degradation Drivers NNAT N-Nitrosoatrazine (NNAT) Excited Excited State [NNAT]* NNAT->Excited UV Light (hν) Protonated Protonated Intermediate NNAT->Protonated Acid (H+) Radical Amino Radical + NO• Excited->Radical Homolytic Cleavage Atrazine Atrazine (Parent) Radical->Atrazine H-Abstraction Protonated->Atrazine Denitrosation (-NO+) key1 Red Path = Photolysis (Fast) key2 Blue Path = Acid Hydrolysis (Slow)

Figure 1: Mechanistic pathways of NNAT degradation.[2] Note that photolysis (Red) is rapid and irreversible, while acid hydrolysis (Blue) is pH-dependent.

Troubleshooting Photolysis
  • Amber Glassware is Mandatory: Clear glass allows ambient UV (fluorescent lab lights) to degrade NNAT by ~10-20% per hour.

  • Autosampler Protection: If your LC autosampler has a clear window, cover it with aluminum foil during long sequences.

Module 3: Troubleshooting & FAQs
Q1: I see a peak for Atrazine in my "pure" NNAT standard. Is my standard bad?

A: Not necessarily, but it indicates degradation.

  • Diagnosis: Atrazine is the primary degradation product. If the Atrazine peak area > 2% of the NNAT peak, your standard is compromised.

  • Root Cause: Likely exposure to light during weighing or storage in acidic water.

  • Action: Prepare a fresh stock in Acetonitrile. If the Atrazine peak persists, check your LC mobile phase. Using 0.1% Formic Acid is standard for ionization, but if the sample sits in the autosampler (in acidic mobile phase) for 24 hours, on-column degradation can occur.

  • Fix: Inject samples immediately after dilution.

Q2: Can I use ultrasonic extraction for soil samples?

A: Proceed with caution.

  • Risk: Sonication generates local heat and cavitation, which can accelerate the cleavage of the N-NO bond.

  • Recommendation: Use shaking or vortexing (QuEChERS method) with Acetonitrile. If sonication is necessary, keep the bath temperature < 20°C using ice.

Q3: What is the recommended LC-MS transition?

A: Based on EPA Method 521 and recent literature [1, 3]:

  • Precursor: 245 m/z [M+H]+

  • Quantifier: 245 > 203 m/z (Loss of propene/isopropyl group - common in triazines).

  • Qualifier: 245 > 214 m/z (Loss of NO - Specific to Nitrosamines).

  • Note: If you see high background on 214, it confirms the N-NO bond is breaking in the source. Lower your desolvation temperature slightly to preserve the parent ion.

Module 4: Validated Experimental Protocol

Objective: Verify the stability of NNAT in your specific matrix before running a full campaign.

Workflow Logic

Protocol_Flow Start Start Validation Prep Spike Matrix (Water/Soil) Start->Prep Split Split Sample Prep->Split Dark Set A: Dark (Foil Wrapped) Split->Dark Light Set B: Ambient Light (Unprotected) Split->Light Incubate Incubate 4 Hours @ 20°C Dark->Incubate Light->Incubate Extract Extract w/ ACN Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Decision Compare Recovery (Set A vs B) Analyze->Decision Result1 Set B < 80% of Set A: Photolysis Issue Decision->Result1 Result2 Both Sets Low: Matrix/Extraction Issue Decision->Result2

Figure 2: Validation workflow to distinguish between photolytic loss and extraction inefficiency.

Step-by-Step Protocol
  • Preparation: Spike 10 mL of water (neutral pH) with NNAT to a concentration of 100 ppb.

  • Control: Wrap one replicate immediately in foil (Dark Control). Leave the other exposed to lab light.

  • Timepoint: Wait 4 hours.

  • Extraction: Add 10 mL Acetonitrile to both, vortex for 1 min.

  • Analysis: Analyze via LC-MS/MS.

  • Criteria: If the "Light" sample shows >20% loss compared to "Dark," your sample handling requires strict amber glassware protocols.

References
  • Zhang, Y., et al. (2011). Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil. DigitalCommons@UNL. Link

  • Plumlee, M. H., & Reinhard, M. (2007). Photochemical Attenuation of N-Nitrosodimethylamine (NDMA) and other Nitrosamines in Surface Water. Environmental Science & Technology. Link

  • Shumaker, J. (2023).[3] Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. DigitalCommons@UNL. Link

  • U.S. EPA. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). Link

Sources

Optimization

Reducing ion suppression for N-Nitrosoatrazine in mass spectrometry

Technical Support Center: N-Nitrosoatrazine (NNAT) Analysis Ticket ID: #NNAT-SUP-001 | Status: Open | Priority: High Welcome to the Advanced Mass Spectrometry Support Center. You are accessing the specialized module for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Nitrosoatrazine (NNAT) Analysis Ticket ID: #NNAT-SUP-001 | Status: Open | Priority: High

Welcome to the Advanced Mass Spectrometry Support Center. You are accessing the specialized module for N-Nitrosoatrazine (NNAT) . Unlike its parent compound Atrazine, NNAT presents unique challenges due to the N-nitroso group's polarity and susceptibility to matrix-induced ion suppression in electrospray ionization (ESI).

This guide synthesizes protocols from EPA Method 521, recent academic research (University of Nebraska), and industrial best practices to resolve signal loss issues.

Module 1: Diagnosing the Problem

User Question: "My internal standard response varies wildly between samples, and I'm losing sensitivity for NNAT in real water/soil matrices compared to solvent standards. Is this ion suppression?"

Technical Response: Yes, this is the hallmark of ion suppression. Co-eluting matrix components (humic acids in water, lipids in tissue) compete for charge in the ESI droplet, "stealing" ionization efficiency from NNAT.

The Validation Protocol: Post-Column Infusion (PCI) Do not guess. Visualize the suppression zone using a PCI experiment. This is the gold standard for mapping matrix effects.

Step-by-Step PCI Workflow:

  • Setup: Connect a syringe pump containing a steady flow of NNAT standard (100 ppb) to the LC eluent flow via a T-piece after the column but before the MS source.

  • Injection: Inject a "blank" matrix sample (extracted exactly like your real samples).

  • Observation: Monitor the baseline of the specific NNAT MRM transition.

  • Result: A flat baseline indicates no effect. A dip (trough) indicates ion suppression. A peak indicates ion enhancement.

Visualization: PCI Configuration

PCI_Setup cluster_legend Logic Flow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction Column->Tee Eluent + Matrix Syringe Syringe Pump (NNAT Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (Detector) Tee->MS Combined Flow Legend If MS signal dips at NNAT retention time, suppression is confirmed.

Figure 1: Schematic of the Post-Column Infusion (PCI) setup. This configuration allows the analyst to 'see' the invisible matrix effect zones.

Module 2: Sample Preparation (The Cleanup)

User Question: "I am using simple filtration, but the matrix effect persists. What extraction method maximizes recovery for NNAT?"

Technical Response: Filtration is insufficient. NNAT is moderately polar and requires rigorous cleanup. You must choose between Activated Coconut Charcoal (the EPA 521 standard for nitrosamines) or Polymeric HLB (Hydrophilic-Lipophilic Balance).

Comparative Protocol Data: Recent studies indicate that while charcoal is specific for nitrosamines, sequential solvent extraction followed by HLB cleanup often yields better reproducibility for atrazine derivatives.

Extraction MethodSorbent TypeTarget MechanismRecovery (NNAT)ProsCons
EPA Method 521 Coconut CharcoalAdsorption (Planar)75-85%Highly specific for N-N=O structureFines can clog frits; requires DCM elution
Modified HLB Polymeric (DVB/NVP)Hydrophobic/Hydrophilic85-95%Robust; handles wider polarity rangeLess selective; may elute humic acids
Solvent Extraction None (Acetonitrile)Solubility~26-30%Fast; cheapHigh ion suppression risk ; dirty extracts

Recommended Workflow (Solid Matrix/Tissue):

  • Extraction: Sequential extraction with Acetonitrile (ACN).[1][2]

  • Cleanup: Pass extract through an HLB cartridge (200 mg).

  • Elution: Elute with Methanol (MeOH). Avoid Methylene Chloride if using ESI, as chlorinated solvents can suppress ionization.

Module 3: Chromatographic Separation

User Question: "NNAT elutes near the solvent front where suppression is worst. How do I shift it?"

Technical Response: Nitrosamines are polar. On a standard C18 column, they elute early. You must increase retention to move the analyte away from the "suppression zone" (salts and polar matrix components that elute first).

Troubleshooting Steps:

  • Column Choice: Switch to a PFP (Pentafluorophenyl) or Polar-Embedded C18 column. These offer alternative selectivity for the nitroso group compared to standard C18.

  • Mobile Phase Modifier: Use 0.1% Formic Acid .[1][3]

    • Mechanism:[4][5][6] Formic acid aids protonation (

      
      ) in positive mode.[7] However, ensure your pH is not too low, as nitrosamines can degrade in highly acidic conditions over time.
      
  • Aqueous Phase: Start with a highly aqueous initial gradient (e.g., 95% Water) and hold for 2 minutes to trap polar interferences before eluting NNAT.

Module 4: Ion Source Selection (ESI vs. APCI)

User Question: "I'm using ESI+, but the signal is unstable. Should I switch sources?"

Technical Response: Yes. If you have the hardware, switch to Atmospheric Pressure Chemical Ionization (APCI) .

Scientific Rationale:

  • ESI (Electrospray Ionization): Occurs in the liquid phase.[4] Matrix components compete for surface charge on the droplet. Highly susceptible to suppression.

  • APCI (Chemical Ionization): Occurs in the gas phase. The solvent and matrix are evaporated before ionization. This physical separation renders APCI significantly more immune to matrix effects for thermally stable compounds like NNAT.

Decision Logic for Source Selection:

Source_Selection cluster_note Note Start Start: Signal Instability? Check_Conc Is concentration < 1 ng/L? Start->Check_Conc ESI Stay with ESI+ (Optimize SPE cleanup) Check_Conc->ESI Yes (Need max sensitivity) APCI Switch to APCI+ (Gas Phase Ionization) Check_Conc->APCI No (Need robustness) Note APCI is generally 5-10x less sensitive than ESI but eliminates most ion suppression.

Figure 2: Decision tree for selecting between ESI and APCI based on sensitivity vs. robustness requirements.

References

  • U.S. Environmental Protection Agency (EPA). (2004).[8] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[3][8][9]

  • Billings, C. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. University of Nebraska - Lincoln, DigitalCommons.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effects in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][8][9][10][11][12][13] (Standard protocol for Post-Column Infusion).

  • Waters Corporation. (2022). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: N-Nitrosoatrazine vs. Atrazine

Topic: Comparative Toxicity of N-Nitrosoatrazine and Atrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary & Chemical Context Atra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Toxicity of N-Nitrosoatrazine and Atrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary & Chemical Context

Atrazine (ATR) is one of the most widely used chlorotriazine herbicides globally. While its endocrine-disrupting potential is well-documented, a more insidious risk arises from its nitrosated derivative, N-Nitrosoatrazine (NNAT) .[1]

NNAT is not typically applied directly to crops but is formed in situ—either in the environment (acidic soils) or in vivo (mammalian stomach) when Atrazine co-occurs with nitrites (often from nitrogen fertilizers). This guide provides a technical comparison of their toxicological profiles, highlighting the shift from endocrine disruption (ATR) to genotoxicity and potent teratogenicity (NNAT) .[1]

Chemical Transformation

The critical risk factor is the N-nitrosation of the secondary amine group on the atrazine ring.

  • Atrazine: 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine.[1]

  • N-Nitrosoatrazine: Formed via electrophilic attack of the nitrosonium ion (

    
    ) on the ethylamino nitrogen under acidic conditions (pH 2–4).
    

Mechanism of Action: The Toxicological Shift

The structural modification from ATR to NNAT fundamentally alters the biological interaction mechanism.

Atrazine: Endocrine & Mitochondrial Disruption[1][2]
  • Primary Mechanism: Induction of aromatase (CYP19), converting androgens to estrogens.[1]

  • Secondary Mechanism: Mitochondrial dysfunction leading to ROS generation.[1]

  • Outcome: Reproductive defects (demasculinization in amphibians), but generally low acute lethality and weak mutagenicity.[1]

N-Nitrosoatrazine: Alkylation & NO Release[1]
  • Primary Mechanism (Genotoxicity): Like other nitrosamines, NNAT requires metabolic activation (likely via CYP2E1) to form reactive electrophiles (diazonium ions) that alkylate DNA bases (e.g.,

    
    -alkylguanine).[1]
    
  • Secondary Mechanism (Teratogenicity): Denitrosation releases Nitric Oxide (NO).[1] Excess NO during embryogenesis disrupts cell signaling, leading to heart and neural tube defects.[1]

  • Outcome: Potent mutagenicity in mammalian systems and severe developmental toxicity.[1]

Toxicity_Mechanism ATR Atrazine (ATR) NNAT N-Nitrosoatrazine (NNAT) ATR->NNAT + Nitrite / H+ Path_A Endocrine Disruption (Aromatase Induction) ATR->Path_A Direct Exposure Nitrite Nitrite (NO2-) Nitrite->NNAT Acid Acidic pH (Stomach/Soil) Acid->NNAT CYP Metabolic Activation (CYP2E1) NNAT->CYP Path_B DNA Alkylation (Mutagenesis) CYP->Path_B Electrophile Formation Path_C NO Release (Teratogenesis) CYP->Path_C Denitrosation

Figure 1: Mechanistic divergence.[1] Atrazine primarily acts as an endocrine disruptor, while its nitrosated derivative NNAT activates genotoxic and teratogenic pathways.[1]

Comparative Toxicological Profile

The following data consolidates findings from mammalian cell assays and avian embryo models.

ParameterAtrazine (ATR)N-Nitrosoatrazine (NNAT)Comparative Insight
Acute Toxicity (LD50) Low: ~1435 mg/kg (Chick, oral) [1]High: ~2.85 µmol/L (Chick embryo, LD50) [2]NNAT is significantly more lethal on a molar basis in developing systems.[1]
Bacterial Mutagenicity Negative (Ames Test)Negative/Weak (Ames Test)Both often fail to register in Salmonella due to specific metabolic activation requirements.[1]
Mammalian Mutagenicity Negative/EquivocalPositive (V-79 Hamster Cells) [3]Critical Distinction: NNAT is a confirmed mutagen in mammalian cells, unlike ATR.[1]
Teratogenicity Low frequency (mostly endocrine)High frequency (23% malformation rate) [2]NNAT causes structural defects (ectopic heart, neural tube) not seen with ATR alone.[1]
Environmental Stability High (Persistent)Moderate (Photosensitive)NNAT degrades under UV but persists in groundwater/soil.[1]

Experimental Protocols

To validate these differences, researchers should employ systems that account for metabolic activation and developmental complexity.[1]

Protocol 1: Biomimetic Synthesis of NNAT

Objective: To generate NNAT for toxicity testing, simulating gastric conditions.[1]

  • Reagents: Dissolve Atrazine (0.5 mM) in aqueous HCl (pH adjusted to 3.0).

  • Nitrosation: Add Sodium Nitrite (

    
    ) to a final concentration of 5 mM (10-fold excess).
    
  • Incubation: Incubate at 37°C for 60 minutes in the dark (to prevent photolysis).

  • Quenching: Stop reaction by adjusting pH to 7.0 with Ammonium Sulfamate (scavenges excess nitrite).

  • Extraction: Extract NNAT using Dichloromethane (DCM) x 3. Evaporate solvent and reconstitute in DMSO.

  • Validation: Verify conversion via HPLC-UV (230 nm) or LC-MS/MS (Precursor ion shift).

Protocol 2: Comparative Embryotoxicity Assay (Chick Embryo Model)

Objective: To assess the teratogenic potential of NNAT vs. ATR, bypassing the limitations of simple cell culture.

Rationale: The chick embryo is a self-contained metabolic system sensitive to NO-mediated signaling disruption.[1]

Workflow:

  • Preparation: Incubate fertile White Leghorn eggs at 37.5°C / 60% humidity.

  • Staging: At Stage 18-20 HH (approx. 72h), window the eggs to expose the embryo.[1]

  • Treatment:

    • Group A (Control): Vehicle (DMSO/Saline).

    • Group B (ATR): 1.0 µg Atrazine (in vehicle).[1]

    • Group C (NNAT): 1.0 µg NNAT (in vehicle).[1]

    • Note: Doses should be adjusted based on preliminary LD50 finding (approx 0.2 - 3.0 µg range).[1]

  • Exposure: Apply solution directly to the vascularized chorioallantoic membrane (CAM).[1]

  • Incubation: Reseal eggs and incubate for an additional 48–96 hours.

  • Assessment:

    • Viability: Record survival rates.[1][2]

    • Morphology: Examine for Gastroschisis (abdominal wall defect), Microphthalmia (eye defects), and Ectopic Heart .[1]

    • Histology: Fix embryos in Bouin’s solution for sectioning.

Experimental_Workflow Start Fertilized Eggs (Incubate 72h) Window Windowing Technique (Expose Embryo) Start->Window Treat_ATR Group B: Atrazine (Endocrine Check) Window->Treat_ATR Treat_NNAT Group C: NNAT (Teratogen Check) Window->Treat_NNAT Incubate Incubation (+48-96h) Treat_ATR->Incubate Treat_NNAT->Incubate Analyze Morphological Analysis Incubate->Analyze Result_ATR Result: High Survival Minor Defects Analyze->Result_ATR Result_NNAT Result: Malformations (Neural Tube/Heart) Analyze->Result_NNAT

Figure 2: Comparative Embryotoxicity Workflow. This protocol highlights the divergence in developmental outcomes, with NNAT inducing severe structural malformations.[1]

Conclusion & Risk Assessment

While Atrazine remains a concern for its environmental persistence and endocrine effects, its nitrosated derivative N-Nitrosoatrazine represents a distinct and elevated toxicological class .[1]

Researchers evaluating the safety of triazine herbicides must account for the "Nitrite Factor." In environments with high nitrogen fertilizer runoff, the toxicity profile of Atrazine should be viewed through the lens of NNAT formation. Data indicates that NNAT is a mammalian mutagen and potent teratogen , risks that are significantly underestimated if only the parent compound (Atrazine) is screened using standard bacterial Ames tests.[1]

References

  • Al-Zubaidy, M., Mustafa, K., & AL-Baggou, B. (2022).[1][3] Neurobehavioral and Biochemical Toxicity of Atrazine in Chicks. Veterinarija ir Zootechnika, 80(1).[1][3] Link

  • Joshi, N., Rhoades, M. G., Bennett, G. D., Wells, S. M., Mirvish, S. S., Breitbach, M. J., & Shea, P. J. (2013).[1] Developmental Abnormalities in Chicken Embryos Exposed to N-Nitrosoatrazine. Journal of Toxicology and Environmental Health, Part A, 76(16), 1015–1022.[1] Link

  • Weisenburger, D. D., Joshi, S. S., Hickman, T. I., Babcock, D. M., Walker, B. A., & Mirvish, S. S. (1987).[1] N-Nitrosoatrazine (NNAT): Synthesis, chemical properties, acute toxicity and mutagenicity.[1] Proceedings of the American Association for Cancer Research, 28, 103.[1] Link

  • Wei, H. R., Rhoades, M. G., & Shea, P. J. (2011).[1] Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil.[1] Journal of Agricultural and Food Chemistry. Link[1]

Sources

Comparative

Comparative Genotoxicity Guide: N-Nitrosoatrazine (NNAT) vs. Reference Nitrosamines (NDMA/NDEA)

Executive Summary This technical guide provides a comparative analysis of the genotoxic potential of N-Nitrosoatrazine (NNAT) against the industry "gold standards" for nitrosamine genotoxicity: N-Nitrosodimethylamine (ND...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the genotoxic potential of N-Nitrosoatrazine (NNAT) against the industry "gold standards" for nitrosamine genotoxicity: N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) .

While NDMA and NDEA are potent, high-clearance hepatic carcinogens characterized by high mutagenic potency in bacterial systems, NNAT represents a distinct hazard profile. NNAT, formed via the nitrosation of the herbicide atrazine, exhibits lower mutagenic potency in standard Ames strains (TA100) due to steric hindrance but demonstrates significant teratogenic and embryotoxic potential not typically the primary endpoint for dialkyl nitrosamines. This guide details the metabolic activation pathways, comparative assay performance, and specific experimental protocols required to evaluate these compounds.

Mechanistic Foundations: Metabolic Activation

Nitrosamines are generally promutagens , requiring metabolic activation to exert genotoxicity. The core mechanism involves


-hydroxylation catalyzed by Cytochrome P450 enzymes (primarily CYP2E1).[1]
Comparative Mechanism
  • NDMA/NDEA: Small molecular size allows facile access to the CYP2E1 active site.

    
    -hydroxylation leads to the spontaneous release of an aldehyde (formaldehyde or acetaldehyde) and the formation of an unstable alkyldiazonium ion.[1] This ion alkylates DNA at the 
    
    
    
    and
    
    
    positions of guanine.
  • NNAT: The bulky s-triazine ring introduces steric hindrance, reducing the efficiency of

    
    -hydroxylation compared to NDMA. However, once activated, the resulting electrophiles can form bulky DNA adducts that may stall replication forks differently than simple methyl adducts.
    
Pathway Visualization

The following diagram illustrates the divergent activation efficiency but convergent DNA damage mechanism.

NitrosamineActivation NDMA NDMA (Small, High Affinity) CYP CYP450 (CYP2E1) Metabolic Activation NDMA->CYP Rapid Kinetics NNAT NNAT (Bulky, Lower Affinity) NNAT->CYP Steric Hindrance AlphaOH α-Hydroxylation CYP->AlphaOH Unstable Unstable α-Hydroxy Nitrosamine AlphaOH->Unstable Diazonium Alkyldiazonium Ion (Electrophile) Unstable->Diazonium Spontaneous Dealkylation Adduct DNA Adducts (O6-MeG / N7-MeG) Diazonium->Adduct Covalent Binding

Figure 1: Comparative metabolic activation pathway. Note the kinetic bottleneck for NNAT at the CYP450 entry point due to steric bulk.

Comparative Performance Data

The following data synthesizes results from bacterial reverse mutation assays (Ames) and SOS induction assays.

Table 1: Genotoxicity Profile Comparison[2]
FeatureN-Nitrosodimethylamine (NDMA)N-Nitrosoatrazine (NNAT)
Primary Class Potent Carcinogen (Cohort of Concern)Environmental Contaminant / Teratogen
Ames Test (TA100) Positive (+S9) . High revertant count.Weakly Positive / Inconclusive (+S9) .
Ames Test (TA98) Negative (typically).Negative.
SOS Chromotest Positive . Strong induction of sfiA.Weak/Moderate . Lower induction factor.
In Vivo Toxicity Liver tumors, hemorrhage.Embryotoxicity , neural tube defects (Chicken model).[2]
Metabolic Req. Absolute requirement for S9 (CYP2E1).Requires S9; direct activity is negligible.
Potency Driver Formation of Methyl-DNA adducts.Formation of bulky adducts + oxidative stress.

Key Insight: Researchers should not rely solely on the Ames test for NNAT. Its genotoxicity is often better captured in assays detecting developmental abnormalities (e.g., Chicken Embryo) or strand breaks (Comet Assay) rather than point mutations.

Experimental Protocols

To ensure reproducibility and valid comparisons, the following protocols utilize self-validating controls.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Quantify mutagenic potency via histidine reversion in S. typhimurium.

Critical Reagents:

  • Strain: S. typhimurium TA100 (sensitive to base-pair substitutions).[3]

  • Metabolic Activation: 10% Rat Liver S9 (Aroclor-1254 or Phenobarbital/

    
    -naphthoflavone induced).
    
  • Solvent: DMSO (Dimethyl sulfoxide).[4] Note: NNAT is lipophilic.

Step-by-Step Workflow:

  • Preparation: Thaw S9 fraction on ice. Prepare 0.5 mM histidine/biotin top agar.

  • Dosing: Prepare serial dilutions of NNAT (Range: 0.1

    
     g/plate  to 1000 
    
    
    
    g/plate ).
    • Control 1 (Negative): DMSO only.

    • Control 2 (Positive +S9): NDMA (100

      
       g/plate ) or Benzo[a]pyrene.
      
    • Control 3 (Positive -S9): Sodium Azide (for TA100 validation).

  • Pre-Incubation (Crucial for Nitrosamines):

    • Mix 100

      
      L bacterial culture + 500 
      
      
      
      L S9 mix + 100
      
      
      L Test Compound.
    • Incubate at 37°C for 20 minutes with shaking. This step significantly enhances nitrosamine detection compared to standard plate incorporation.

  • Plating: Add 2.0 mL molten top agar, vortex, and pour onto Minimal Glucose Agar plates.

  • Incubation: 48 hours at 37°C.

  • Analysis: Count revertant colonies. A 2-fold increase over background with a dose-response indicates a positive result.

SOS Chromotest (E. coli PQ37)

Objective: Measure primary DNA damage induction (SOS response) rather than mutation.

Workflow Visualization:

SOSProtocol Prep 1. Culture E. coli PQ37 (Overnight) Dilute 2. Dilute into Fresh Medium (Exp. Phase) Prep->Dilute Incubate 3. Incubate with NNAT/NDMA (+/- S9 Mix, 2 Hours) Dilute->Incubate Lysis 4. Cell Lysis & Substrate Addition (ONPG for β-gal, PNPP for AP) Incubate->Lysis Measure 5. Colorimetric Reading (OD420 / OD405) Lysis->Measure Calc 6. Calculate Induction Factor (IF) IF = (β-gal / AP) treated / (β-gal / AP) control Measure->Calc

Figure 2: SOS Chromotest workflow. The ratio of


-galactosidase (SOS induction) to Alkaline Phosphatase (viability) normalizes for cytotoxicity.

Risk Assessment & Context

When interpreting data for drug development or environmental safety:

  • Threshold of Toxicological Concern (TTC): NDMA belongs to the "Cohort of Concern" with very strict limits (e.g., 96 ng/day). NNAT does not yet have a harmonized specific limit in ICH M7 but should be treated as a mutagenic impurity until proven otherwise.

  • Potency Divergence: While NDMA is a potent mutagen, NNAT's risk profile is heavily weighted toward developmental toxicity . In chicken embryo models, NNAT induced neural tube defects and gastroschisis at doses where standard mutagenesis might be equivocal.

  • Environmental Relevance: NNAT is formed in acidic environments (e.g., human stomach) when atrazine and nitrates are ingested simultaneously. The in situ formation risk often outweighs the risk of ingesting pre-formed NNAT.

References

  • Wolf, T. et al. (2003). Investigating genotoxic and hematotoxic effects of N-nitrosodimethylamine, N-nitrosodiethylamine and N-nitrosodiethanolamine in the hen's egg-micronucleus test (HET-MN).[5] Food and Chemical Toxicology. Link

  • Bringezu, F. & Simon, S. (2022). Salmonella typhimurium TA100 and TA1535 and E. coli WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test.[6] Toxicology Reports. Link

  • Maron, D.M. & Ames, B.N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis. Link

  • Quillardet, P. & Hofnung, M. (1985). The SOS Chromotest, a colorimetric bacterial assay for genotoxins: validation study with 83 compounds. Mutation Research. Link

  • Lacasana, M. et al. (2013).[2] Developmental Abnormalities in Chicken Embryos Exposed to N-Nitrosoatrazine. Journal of Toxicology and Environmental Health. Link

  • Cavas, T. (2011).[7] In vivo Genotoxicity Evaluation of Atrazine and Atrazine-Based Herbicide on Fish Carassius Auratus Using the Micronucleus Test and the Comet Assay.[7][8] Food and Chemical Toxicology. Link

Sources

Validation

Toxicological Divergence: N-Nitrosoatrazine vs. Deethylatrazine

Content Type: Technical Comparison Guide Audience: Toxicologists, Environmental Chemists, and Drug Development Scientists Executive Summary: The Metabolic Bifurcation In the toxicological assessment of chloro-s-triazine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Toxicologists, Environmental Chemists, and Drug Development Scientists

Executive Summary: The Metabolic Bifurcation

In the toxicological assessment of chloro-s-triazine herbicides, the parent compound Atrazine serves as a precursor to two distinct classes of metabolites with divergent hazard profiles. This guide analyzes the critical toxicological separation between Deethylatrazine (DEA) , a stable environmental metabolite, and N-Nitrosoatrazine (NNAT) , a reactive nitrosation product.

  • Deethylatrazine (DEA): Retains the triazine ring integrity and acts primarily as an endocrine disruptor . Its toxicity profile mirrors the parent compound (Atrazine), characterized by hypothalamic-pituitary-gonadal (HPG) axis suppression and attenuation of the luteinizing hormone (LH) surge.

  • N-Nitrosoatrazine (NNAT): Formed via N-nitrosation in acidic environments (e.g., gastric fluid), NNAT exhibits genotoxicity and cytotoxicity . Unlike DEA, NNAT possesses alkylating potential typical of nitrosamines, capable of forming DNA adducts and inducing embryotoxicity.

Chemical Identity & Formation Mechanisms[1]

Understanding the origin of these compounds is prerequisite to managing their risk. DEA is a product of biological degradation, whereas NNAT is a product of chemical synthesis often occurring in vivo.

Formation Pathways[2]
  • DEA (Biological): Formed via N-dealkylation mediated by soil bacteria (e.g., Pseudomonas sp.) or mammalian P450 enzymes (CYP1A2). It is persistent in groundwater.

  • NNAT (Chemical): Formed via the reaction of Atrazine with nitrite (

    
    ) in acidic conditions (pH < 4.0).[1][2] This reaction is clinically relevant in the stomach of mammals ingesting nitrate-contaminated water alongside Atrazine.
    

FormationPathways Atrazine Atrazine (Parent) DEA Deethylatrazine (DEA) (Stable Metabolite) Atrazine->DEA N-Dealkylation (Bio-degradation) NNAT N-Nitrosoatrazine (NNAT) (Reactive Nitrosamine) Atrazine->NNAT N-Nitrosation (Chemical Reaction) Nitrite Nitrite (NO2-) + Acidic pH Nitrite->NNAT CYP CYP450 / Soil Bacteria CYP->DEA

Figure 1: Divergent formation pathways. DEA results from enzymatic degradation, while NNAT results from chemical nitrosation.

Toxicological Profiles: Mechanism of Action

Deethylatrazine (DEA): Endocrine Disruption

DEA shares the chlorotriazine mechanism of action. It does not interact directly with the estrogen receptor (ER) but acts centrally on the neuroendocrine system.

  • Target: Hypothalamus.[3]

  • Mechanism: Disruption of catecholamine synthesis (norepinephrine) leads to suppression of Gonadotropin-Releasing Hormone (GnRH) pulsatility.

  • Outcome: Reduced LH secretion from the pituitary, leading to delayed puberty, anovulation, and altered steroidogenesis.

N-Nitrosoatrazine (NNAT): Genotoxicity

NNAT represents a "Cohort of Concern" compound.[4][5] As a nitrosamine, it requires metabolic activation to generate electrophilic species that attack DNA.

  • Target: Genomic DNA.[6]

  • Mechanism: Metabolic activation (likely via CYP2E1) generates diazonium ions. These alkylate DNA bases (e.g., forming

    
    -alkylguanine), causing GC 
    
    
    
    AT transition mutations.[7]
  • Outcome: Mutagenicity, chromosomal aberrations, and embryotoxicity (neural tube defects).

ToxicityMechanisms cluster_DEA DEA: Endocrine Disruption cluster_NNAT NNAT: Genotoxicity DEA_Mol Deethylatrazine Hypothalamus Hypothalamus (Catecholamine suppression) DEA_Mol->Hypothalamus GnRH GnRH Pulsatility ↓ Hypothalamus->GnRH Pituitary Pituitary (LH Surge Suppression) GnRH->Pituitary Repro_Tox Delayed Puberty / Anovulation Pituitary->Repro_Tox NNAT_Mol N-Nitrosoatrazine Met_Act Metabolic Activation (CYP2E1 / S9) NNAT_Mol->Met_Act Electrophile Reactive Electrophile (Diazonium Ion) Met_Act->Electrophile DNA_Adduct DNA Adduct Formation (O6-Alkylguanine) Electrophile->DNA_Adduct Mutation Mutagenesis / Embryotoxicity DNA_Adduct->Mutation

Figure 2: Comparative Adverse Outcome Pathways (AOP). DEA targets hormonal signaling; NNAT targets DNA integrity.

Comparative Data Summary

FeatureDeethylatrazine (DEA)N-Nitrosoatrazine (NNAT)
Primary Hazard Endocrine Disruption (HPG Axis)Genotoxicity / Carcinogenicity
Ames Test (Mutagenicity) Negative (Standard Strains)Positive (Requires S9 activation)
Cytotoxicity Low to ModerateHigh (Significant cell death)
Environmental Stability High (Persistent in groundwater)Low (Photolabile, reactive)
Developmental Effect Delayed puberty, ProstatitisNeural tube defects, Cardiac malformations
Reference Dose (RfD) Grouped with Atrazine (0.035 mg/kg/day)Not established (Non-threshold genotoxin)

Experimental Protocols

To validate these effects, distinct experimental workflows are required.

Protocol A: Enhanced Ames Test for NNAT (Genotoxicity)

Rationale: Standard Ames tests often fail to detect nitrosamines due to insufficient metabolic activation or solvent interference. This "Enhanced" protocol maximizes sensitivity.

  • Strain Selection: Use Salmonella typhimurium strains TA100 (base-pair substitution) and TA1535 .

  • Metabolic Activation (S9): Prepare 30% Hamster Liver S9 (induced with Aroclor 1254). Note: Hamster S9 is historically more sensitive for nitrosamines than Rat S9.

  • Pre-incubation Method:

    • Aliquot 100 µL of overnight bacterial culture (

      
       cells/mL).
      
    • Add 500 µL of S9 mix (or phosphate buffer for control).

    • Add NNAT test solution (solvent: DMSO or Acetone; keep concentration <5% v/v).

    • Incubate at 37°C for 30 minutes with shaking (critical step for nitrosamine activation).

  • Plating: Add 2.0 mL of molten top agar (with traces of histidine/biotin), mix, and pour onto minimal glucose agar plates.

  • Analysis: Incubate plates for 48 hours at 37°C. Count revertant colonies. A 2-fold increase over background indicates mutagenicity.

Protocol B: H295R Steroidogenesis Assay for DEA (Endocrine)

Rationale: The H295R human adrenocortical carcinoma cell line expresses all enzymes necessary for steroidogenesis, making it the gold standard for detecting DEA-induced hormonal shifts.

  • Cell Culture: Seed H295R cells in 24-well plates at

    
     cells/mL. Incubate for 24 hours to allow attachment.
    
  • Exposure:

    • Remove medium and replace with fresh medium containing DEA (Range: 0.1 µM to 100 µM).

    • Include a Positive Control: Forskolin (10 µM) or Prochloraz (enzyme inhibitor).

    • Incubate for 48 hours.

  • Supernatant Collection: Collect medium and freeze at -80°C for hormone analysis.

  • Viability Check: Perform MTT assay on the cell monolayer to ensure reduced hormone levels are not due to cytotoxicity (DEA is less cytotoxic than NNAT, but verification is mandatory).

  • Quantification: Measure Testosterone (T) and Estradiol (E2) via LC-MS/MS or ELISA.

  • Data Analysis: Calculate the T/E2 ratio. An increase in T with a decrease in E2 suggests Aromatase (CYP19) inhibition or induction of steroidogenic acute regulatory protein (StAR).

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Interaction Profile for Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine. U.S. Department of Health and Human Services. Link

  • Wei, H. R. (2011).[1] Formation, Adsorption, and Degradation of N-Nitrosoatrazine in Water and Soil.[1][2][5] University of Nebraska-Lincoln, Dissertations & Theses.[1] Link

  • Weidner, C. W., et al. (1991). Atrazine: Mutagenicity Studies.[1][5][6] Ciba-Geigy Corporation. (Cited in EPA Reregistration Eligibility Decision).

  • Cui, Y., et al. (2013). Developmental abnormalities in chicken embryos exposed to N-nitrosoatrazine.[8][9] Environmental Toxicology and Chemistry, 32(11), 2584-2592. Link

  • U.S. EPA. (2018). Atrazine, Simazine, and Propazine - Human Health Risk Assessment. Office of Chemical Safety and Pollution Prevention. Link

Sources

Comparative

Validation of a New Analytical Method for N-Nitrosoatrazine: A Comparative Technical Guide

Executive Summary N-Nitrosoatrazine (NNAT) , a nitrosated derivative of the herbicide atrazine, represents a critical genotoxic impurity concern in both environmental toxicology and pharmaceutical supply chains (via cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosoatrazine (NNAT) , a nitrosated derivative of the herbicide atrazine, represents a critical genotoxic impurity concern in both environmental toxicology and pharmaceutical supply chains (via contaminated water sources).[1][2] Traditional detection methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or standard HPLC-UV, often struggle with thermal instability artifacts or lack the sensitivity required to meet modern regulatory thresholds (ng/L or ppt levels).

This guide validates a High-Sensitivity UHPLC-MS/MS (APCI) method coupled with Automated Solid Phase Extraction (SPE) . We compare this "New Method" against the legacy GC-MS approach, demonstrating superior sensitivity, reduced artifact formation, and enhanced throughput.

The Challenge: Why Validate a New Method?

Nitrosamines are "cohort of concern" impurities (ICH M7). While atrazine is a pesticide, its nitrosated form (NNAT) poses significant risks:

  • Genotoxicity: Potential DNA alkylation.

  • Thermal Instability: NNAT can degrade or, conversely, form de novo in the hot injection ports of GC systems if nitrite and atrazine co-elute, leading to false positives.

  • Trace Limits: Regulatory expectations for nitrosamines often require Limits of Quantitation (LOQ) < 1.0 ng/mL (ppb), which standard HPLC-UV cannot achieve.

Method Comparison Overview
FeatureNew Method: UHPLC-MS/MS (APCI) Legacy Method: GC-MS (EI)
Ionization Soft ionization (APCI) preserves molecular ion.Hard ionization (EI) + Thermal stress.
Thermal Risk Low (Ambient/Moderate temps).High (Injector port > 200°C).
Sensitivity (LOQ) 0.05 – 0.1 ng/mL (High)10 – 50 ng/mL (Moderate).
Selectivity MRM (Multiple Reaction Monitoring) eliminates matrix noise.SIM (Selected Ion Monitoring) susceptible to isobaric interference.
Sample Prep SPE (High enrichment, low solvent).LLE (Labor intensive, high solvent).

Experimental Workflow & Protocol (The New Method)

Visual Workflow (Graphviz)

NNAT_Workflow Sample Sample Source (Water/Biofluid) Prep Sample Prep (Filtration 0.2µm) Sample->Prep SPE Solid Phase Extraction (HLB Cartridge) Prep->SPE Enrichment Elute Elution (MeOH) SPE->Elute Evap N2 Evaporation (< 40°C) Elute->Evap Concentration Recon Reconstitution (Mobile Phase) Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (APCI+ MRM) LC->MS Quantification

Caption: Figure 1. Optimized UHPLC-MS/MS workflow for N-Nitrosoatrazine analysis using SPE enrichment.

Detailed Protocol

Step 1: Sample Preparation (SPE)

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 60 mg).

  • Conditioning: 3 mL Methanol followed by 3 mL Water (Milli-Q).

  • Loading: Load 100–500 mL of sample (pH adjusted to 6.0–8.0) at a steady flow rate (5 mL/min).

  • Washing: 3 mL of 5% Methanol in Water (removes salts/polar interferences).

  • Elution: 2 x 2 mL of 100% Methanol.

  • Concentration: Evaporate eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1.0 mL of Mobile Phase A/B (50:50).

Step 2: UHPLC Parameters

  • Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm. (Chosen for retention of polar nitrosamines).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibrate)

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Source: APCI (Atmospheric Pressure Chemical Ionization) – Positive Mode.[4][5]

    • Expert Insight: APCI is selected over ESI because nitrosamines are small molecules that can suffer from ion suppression in ESI. APCI provides robust ionization for thermally stable, non-polar to moderately polar compounds.

  • Transitions (MRM):

    • Quantifier: m/z 246.1 → 204.1 (Loss of -CH2-N=O group).

    • Qualifier: m/z 246.1 → 176.1.

Validation Results & Data Comparison

The following data summarizes the validation of the New Method (UHPLC-MS/MS) compared to the Legacy Method (GC-MS).

Linearity and Range[5][6]
  • New Method: Linear from 0.1 ng/mL to 100 ng/mL (

    
    ).
    
  • Legacy Method: Linear from 10 ng/mL to 1000 ng/mL.

  • Observation: The new method offers 100x improvement in lower-end sensitivity.

Sensitivity (LOD/LOQ)
ParameterUHPLC-MS/MS (New) GC-MS (Legacy) Impact
LOD (Limit of Detection) 0.02 ng/mL5.0 ng/mLCritical for trace impurity analysis.
LOQ (Limit of Quantitation) 0.05 ng/mL15.0 ng/mLMeets modern regulatory stringency.
Accuracy (Recovery)

Spiked recovery experiments in water matrix at three concentration levels (Low, Med, High).

Spike LevelUHPLC-MS/MS Recovery (%) GC-MS Recovery (%) RSD (%) New Method
Low (0.5 ppb) 94.5%Not Detected3.2%
Med (10 ppb) 98.2%75.4%2.1%
High (50 ppb) 99.1%82.1%1.8%

Expert Note: The lower recovery in GC-MS is attributed to thermal degradation of NNAT in the injection port.

Specificity & Robustness[5]
  • Specificity: No interference observed at the retention time of NNAT (4.5 min) in blank matrices using the New Method. The MRM transition ensures that even if Atrazine is present, it does not interfere (Atrazine parent mass is 216 Da; NNAT is 246 Da).

  • Robustness: The method remains stable with variations in column temperature (±5°C) and flow rate (±0.05 mL/min).

Decision Logic: Method Selection

When should you adopt this new workflow?

Method_Selection Start Start: Select Method Check_Limit Required LOQ < 10 ppb? Start->Check_Limit Check_Matrix Complex Matrix? (Wastewater/Biofluid) Check_Limit->Check_Matrix Yes GCMS Use GC-MS (Screening only) Check_Limit->GCMS No LCMS Use UHPLC-MS/MS (Validation/Release) Check_Matrix->LCMS Yes (High Sensitivity) Check_Matrix->LCMS No (Prevent Degradation)

Caption: Figure 2. Decision tree for selecting analytical methodology based on sensitivity requirements.

References

  • US Environmental Protection Agency (EPA). (2020). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (Adapted for Nitrosamines). [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • University of Nebraska-Lincoln. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. DigitalCommons@UNL. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Remediation of N-Nitrosoatrazine

Introduction: The N-Nitrosoatrazine Challenge N-Nitrosoatrazine (NNAT) is a transformation product of the widely used herbicide atrazine. Its formation can occur in soil and water where atrazine and nitrite are present,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Nitrosoatrazine Challenge

N-Nitrosoatrazine (NNAT) is a transformation product of the widely used herbicide atrazine. Its formation can occur in soil and water where atrazine and nitrite are present, particularly under acidic conditions[1][2][3]. As a member of the N-nitrosamine class of compounds, NNAT is of significant concern due to its potential carcinogenicity, mutagenicity, and teratogenicity[1][4][5][6]. Studies have indicated that NNAT may be more toxic than its parent compound, atrazine, and has been linked to developmental abnormalities in embryos[7]. The persistence of NNAT in the environment, particularly its stability in solution under dark conditions and its affinity for soil organic matter, presents a formidable challenge for environmental remediation[1][2].

This guide provides an in-depth comparison of various remediation techniques for N-Nitrosoatrazine, designed for researchers and environmental scientists. We will move beyond mere procedural descriptions to explore the underlying chemical and biological principles that govern the efficacy of each method. Our objective is to equip you with the critical insights needed to select and optimize remediation strategies for this persistent and hazardous contaminant.

Chapter 1: Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes are a class of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants, including N-nitrosamines[8][9][10][11]. The fundamental advantage of AOPs lies in their potential to completely mineralize organic contaminants to carbon dioxide, water, and inorganic ions.

Key AOPs for N-Nitrosoatrazine Remediation

Several AOPs have shown promise for the degradation of atrazine and related compounds, with direct applicability to NNAT. These include:

  • UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It is a widely implemented and effective AOP for micropollutant removal[8][10].

  • Ozonation (O₃) and O₃/H₂O₂: Ozone is a strong oxidant on its own, but its combination with hydrogen peroxide significantly enhances the production of hydroxyl radicals, leading to more efficient degradation of compounds like N-nitrosodimethylamine (NDMA), a close relative of NNAT[8].

  • Heterogeneous Photocatalysis (e.g., TiO₂): This technique utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS, leading to contaminant degradation[12][13][14]. The use of nanomaterials can enhance photocatalytic activity[13].

Mechanism of Action: The Hydroxyl Radical Attack

The core of AOP efficacy against N-nitrosamines is the attack by hydroxyl radicals. Quantum mechanical calculations on similar nitrosamines reveal that •OH radicals can initiate degradation through several pathways, including hydrogen abstraction from the alkyl side chains[10]. This initial attack leads to a cascade of reactions, ultimately breaking the N-N=O bond and degrading the molecule.

AOP_Mechanism cluster_input Inputs cluster_process Process cluster_output Outputs NNAT N-Nitrosoatrazine Radical_Gen Generation of Hydroxyl Radicals (•OH) Energy UV Light / Catalyst Energy->Radical_Gen Oxidant H₂O₂ / O₂ Oxidant->Radical_Gen Degradation_Products Degradation Products (e.g., Atrazine, CO₂, H₂O) Radical_Gen->Degradation_Products •OH Attack Adsorption_Workflow Prep_Solution 1. Prepare NNAT Solution (Known Concentration C₀) Prep_Adsorbent 2. Add Adsorbent (Known Mass) Prep_Solution->Prep_Adsorbent Mixing 3. Mix & Equilibrate (Controlled Time & Temp) Prep_Adsorbent->Mixing Separation 4. Separate Solid/Liquid (Centrifuge/Filter) Mixing->Separation Analysis 5. Analyze Supernatant (Measure Final Conc. Cₑ) Separation->Analysis Calculate 6. Calculate Adsorption Capacity Analysis->Calculate

Sources

Comparative

Comparative Guide: N-Nitrosoatrazine Analysis via Mass Spectrometry Platforms

Executive Summary N-Nitrosoatrazine (NNAT) is a transformation product of the herbicide atrazine, formed via nitrosation in acidic environments (e.g., gastric fluid, soil).[1][2][3] As a member of the N-nitrosamine class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitrosoatrazine (NNAT) is a transformation product of the herbicide atrazine, formed via nitrosation in acidic environments (e.g., gastric fluid, soil).[1][2][3] As a member of the N-nitrosamine class, it poses potential genotoxic and carcinogenic risks.[4][5]

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the workhorse for nitrosamine analysis. However, the thermal instability of NNAT and the risk of in-situ artifact formation in hot GC injectors have driven a shift toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares GC-MS/MS, LC-MS/MS (Triple Quadrupole), and LC-HRMS (Orbitrap/Q-TOF) platforms, providing validated protocols to ensure data integrity.

Part 1: The Analyte Challenge

Understanding the physicochemical properties of NNAT is critical for method selection. Unlike volatile nitrosamines (e.g., NDMA), NNAT retains the triazine core, making it semi-volatile and moderately polar.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₁₃ClN₆ONitrogen-rich; amenable to ESI(+).
Molecular Weight ~244.6 DaPrecursor ion [M+H]⁺ ≈ 245.1.
Thermal Stability Low to ModerateCritical Risk: Degrades or forms de novo in GC inlets at >200°C.
Polarity (LogP) ~2.0 - 2.5Retains well on C18 columns; amenable to Reverse Phase LC.
pKa ~1.6 (Triazine ring)Requires acidic mobile phase for efficient ionization.

Part 2: Platform Comparison

GC-MS/MS (Triple Quadrupole)

The Traditionalist

Mechanism: Uses Electron Ionization (EI) or Chemical Ionization (CI).

  • Pros: Excellent sensitivity for non-polar nitrosamines; large spectral libraries.

  • Cons:

    • Artifact Formation: If the sample contains residual nitrite and atrazine, the high temperature of the injection port (250°C+) can drive the nitrosation reaction during analysis, yielding false positives.

    • Derivatization: Often required to improve peak shape, adding sample prep time.

LC-MS/MS (Triple Quadrupole)

The Gold Standard for Quantification

Mechanism: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).

  • Pros:

    • Thermal Safety: Analysis occurs at ambient/low temperatures, eliminating artifact formation.

    • Selectivity: MRM transitions (e.g., 245.1 → 215.1) are highly specific.

    • Throughput: Direct injection of aqueous extracts is often possible.

  • Cons: Susceptible to matrix effects (ion suppression) in complex biological fluids.

LC-HRMS (Orbitrap / Q-TOF)

The Validator

Mechanism: High-Resolution Mass Spectrometry capturing full-scan data.

  • Pros:

    • Exact Mass: Confirms elemental composition (<5 ppm error).

    • Retrospective Analysis: Allows screening for other atrazine metabolites (DEA, DIA) without re-running samples.

  • Cons: Generally lower sensitivity (LOD) compared to Triple Quads for targeted quantification.

Part 3: Decision Matrix & Workflows

Comparison Logic Diagram

The following diagram illustrates the decision process for selecting the appropriate platform based on sample type and sensitivity requirements.

PlatformSelection Start Start: NNAT Analysis SampleType Sample Matrix? Start->SampleType Water Drinking/Ground Water SampleType->Water Bio Biological (Urine/Plasma) SampleType->Bio Target Targeted Quantification? Water->Target Screen Unknown Screening? Water->Screen Bio->Target LCMS LC-MS/MS (Triple Quad) (Recommended) Target->LCMS High Sensitivity No Artifacts GCMS GC-MS/MS (Caution: Artifact Risk) Target->GCMS If LC unavailable (Requires CI) HRMS LC-HRMS (Orbitrap/Q-TOF) Screen->HRMS Metabolite Profiling

Caption: Decision matrix for selecting the optimal mass spectrometry platform for N-Nitrosoatrazine analysis.

Part 4: Recommended Experimental Protocol (LC-MS/MS)

This protocol prioritizes LC-MS/MS due to its superior reliability regarding thermal stability.

Sample Preparation (Solid Phase Extraction)

Objective: Concentrate NNAT and remove matrix interferences.

  • Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Oasis HLB or equivalent). Condition with 3 mL Methanol followed by 3 mL HPLC-grade water.

  • Loading: Load 200–500 mL of water sample (pH adjusted to 7.0) at a flow rate of 5 mL/min.

    • Note: For biological samples (plasma), perform protein precipitation with acetonitrile (1:3 v/v) prior to SPE.

  • Washing: Wash with 3 mL of 5% Methanol in water to remove salts.

  • Elution: Elute with 2 x 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under nitrogen stream and reconstitute in 200 µL of Mobile Phase A/B (90:10).

LC-MS/MS Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 10% B

    • 1–6 min: Linear ramp to 95% B

    • 6–8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

Mass Spectrometry (Source: ESI Positive):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 400°C

  • Cone Gas: 50 L/hr

  • Collision Gas: Argon

MRM Transitions (Quantification Table):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
NNAT 245.1 215.1 3015Quantifier (Loss of NO)
NNAT 245.1 173.1 3025Qualifier (Triazine frag)
Atrazine-d5 221.1 179.1 3020Internal Standard

Note: The loss of 30 Da (NO) is characteristic of N-nitrosamines.

Part 5: Analytical Workflow Diagram

The following diagram details the step-by-step experimental workflow from sample collection to data validation.

Workflow Sample Sample Collection (Water/Bio) Spike IS Spike (Atrazine-d5) Sample->Spike Prep SPE Extraction (HLB Cartridge) Spike->Prep LC UHPLC Separation (C18 Column) Prep->LC Ion ESI (+) Ionization LC->Ion MS MS/MS Detection (MRM: 245>215) Ion->MS Data Quantification & QA/QC Check MS->Data

Caption: End-to-end analytical workflow for N-Nitrosoatrazine quantification using LC-MS/MS.

Part 6: Validation & Quality Control

To ensure Trustworthiness , the following QA/QC criteria must be met:

  • Linearity: Calibration curve (1–1000 ng/L) must have R² > 0.99.

  • Recovery: Spiked samples should yield 70–120% recovery.

    • Troubleshooting: If recovery is low (<60%), check for breakthrough on the SPE cartridge or switch to a mixed-mode cation exchange cartridge.

  • Matrix Effects: Calculate Matrix Factor (MF).

    • If MF < 0.8 (Suppression), increase dilution or improve cleanup.

  • Blanks: Run solvent blanks after high standards to monitor carryover, a common issue with "sticky" nitrosamines.

References

  • Billings, C. (2023).[2] Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. University of Nebraska-Lincoln DigitalCommons. Link

  • Wei, H. R., Rhoades, M. G., & Shea, P. J. (2011).[2] Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil. ACS Symposium Series, Vol. 1086. Link

  • Rainey, W. T., et al. (1978).[6] Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry. Link

  • Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? EURL-Pesticides.[2] Link

  • Rhoades, M., & Meza, J. (2013). Atrazine and Nitrate in Public Drinking Water Supplies and Non-Hodgkin Lymphoma. Environmental Health Insights. Link

Sources

Validation

Comparative Analysis of N-Nitrosoatrazine (NNAT) Formation Potential: Ozonation vs. Chlorination

[1] Executive Summary This guide provides a technical comparison of N-Nitrosoatrazine (NNAT) formation resulting from the ozonation and chlorination of Atrazine (ATZ). While Atrazine is a regulated herbicide, its transfo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of N-Nitrosoatrazine (NNAT) formation resulting from the ozonation and chlorination of Atrazine (ATZ). While Atrazine is a regulated herbicide, its transformation products (TPs) often present higher toxicity profiles.

Critical Verdict:

  • Ozonation (

    
    ):  Highly effective at degrading parent Atrazine (>90% removal) but increases the risk of NNAT formation  downstream. Ozonation cleaves alkyl chains to form secondary amines (Desethylatrazine - DEA, Desisopropylatrazine - DIA), which are direct precursors to NNAT upon exposure to nitrite (e.g., in the human stomach or distribution systems).
    
  • Chlorination (

    
    ):  Less effective at degrading parent Atrazine. It primarily forms chlorinated derivatives (e.g., 2-chloro-4-ethylamino-6-isopropylamino-s-triazine) via electrophilic substitution. It generates fewer secondary amine precursors, resulting in lower NNAT formation potential  compared to ozonation, though it produces other chlorinated disinfection byproducts (DBPs).
    

Mechanistic Pathways & Causality

To understand NNAT formation, one must distinguish between direct formation (rare in water treatment) and formation potential (precursor generation). NNAT is an N-nitrosamine formed primarily by the nitrosation of secondary amines.

Ozonation Pathway

Ozone attacks the alkylamino groups of Atrazine via hydroxyl radical (


) mechanisms or direct electrophilic attack. This results in Dealkylation :
  • Oxidation: Ozone oxidizes the ethyl or isopropyl groups.

  • Hydrolysis: The oxidized chain is cleaved, yielding DEA or DIA .

  • Nitrosation (The Risk): DEA and DIA contain secondary amine groups (

    
    ). In the presence of nitrite (
    
    
    
    ) and acidic conditions (pH < 4, typical of gastric juice), these rapidly nitrosate to form NNAT.
Chlorination Pathway

Chlorine (as Hypochlorous acid,


) acts as a chlorinating agent:
  • N-Chlorination: Chlorine attacks the nitrogen to form N-chloramines (unstable).

  • Ring Substitution: Chlorine may substitute hydrogens on the alkyl chains or the ring, but cleavage of the alkyl chain (dealkylation) is kinetically slower than with ozone.

  • Outcome: Fewer secondary amines are released, limiting the substrate available for nitrosation into NNAT.

Pathway Visualization (Graphviz)

NNAT_Formation ATZ Atrazine (Parent) O3 Ozonation (O3/•OH) ATZ->O3 Cl2 Chlorination (HOCl) ATZ->Cl2 DEA Desethylatrazine (DEA) (Secondary Amine) O3->DEA Dealkylation (High Yield) DIA Desisopropylatrazine (DIA) (Secondary Amine) O3->DIA Dealkylation Nitrite Nitrite (NO2-) + Acidic pH DEA->Nitrite DIA->Nitrite NNAT N-Nitrosoatrazine (NNAT) (High Toxicity) Nitrite->NNAT Nitrosation (Major Pathway) Cl2->DEA Minor Yield Cl_ATZ Chlorinated Byproducts (Cl-ATZ / N-Chloro-ATZ) Cl2->Cl_ATZ Substitution/ N-Chlorination

Caption: Divergent degradation pathways of Atrazine. Ozonation promotes dealkylation into secondary amines (DEA/DIA), the primary precursors for toxic NNAT formation upon nitrosation.

Experimental Comparison Guide

This protocol describes a self-validating system to measure NNAT Formation Potential (NNAT-FP) . Direct measurement in water is often insufficient; one must simulate the "worst-case" nitrosation environment (e.g., ingestion).

Experimental Design
ParameterOzonation ArmChlorination Arm
Precursor Atrazine (

)
Atrazine (

)
Oxidant Dose

:

mg/L

:

mg/L
Contact Time 10 - 30 mins24 hours (Standard DBP test)
Quenching Sodium Thiosulfate (

)
Sodium Thiosulfate + Ascorbic Acid
Post-Treatment Nitrosation Assay (See 3.2)Nitrosation Assay (See 3.2)
Protocol: Nitrosation Assay (Simulated Gastric Conditions)

Why this step? Neither Ozone nor Chlorine forms high levels of NNAT directly in neutral water. The risk materializes when the treated water (containing DEA/DIA) mixes with nitrite in the stomach.

  • Sample Collection: Take 50 mL aliquots of Ozonated and Chlorinated water.

  • Acidification: Adjust pH to 3.5 using HCl (mimics gastric pH).

  • Nitrite Spike: Add Sodium Nitrite (

    
    ) to a final concentration of 1-5 mM (excess relative to amines).
    
  • Incubation: Incubate at 37°C for 2 hours (simulated digestion time).

  • Extraction: Proceed immediately to Solid Phase Extraction (SPE).

Analytical Detection: LC-MS/MS

Validation: Use isotopically labeled internal standards (


-Atrazine or 

-Atrazine) to correct for matrix effects.
  • Instrument: Triple Quadrupole MS (e.g., Waters Xevo or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2][3]

    • B: Methanol + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • MRM Transitions (NNAT):

    • Quantifier: m/z 245

      
       203 (Loss of 
      
      
      
      ).
    • Qualifier: m/z 245

      
       175.
      

Comparative Performance Data

The following table summarizes typical trends observed in peer-reviewed literature (e.g., Wan et al., Chen et al.) regarding the yield of precursors and final NNAT potential.

MetricOzonation (

)
Chlorination (

)
Parent Atrazine Removal High (>95%) Low to Moderate (20-50%)
Major Byproducts DEA, DIA (Secondary Amines)Chlorinated-ATZ, Hydroxy-ATZ
NNAT Direct Formation Negligible (unless nitrite present in water)Negligible
NNAT Formation Potential High (Due to high DEA/DIA yield)Low (Precursors not formed in abundance)
Toxicity Concern Genotoxicity/Teratogenicity (via NNAT)Cytotoxicity (via Chlorinated DBPs)

Implications for Drug Development & Toxicology

For researchers in toxicology and safety assessment:

  • Teratogenicity: NNAT is significantly more teratogenic than parent Atrazine. Chicken embryo studies indicate NNAT causes neural tube defects and craniofacial hypoplasia at low doses (

    
    ).[4]
    
  • Risk Assessment: When evaluating water treatment technologies for pharmaceutical manufacturing or potability, simple "Atrazine removal" is a flawed metric. Ozonation may clear the parent compound while creating a "toxic time bomb" (DEA/DIA) that activates upon ingestion.

  • Mitigation: If Ozonation is used, it must be followed by Biological Activated Carbon (BAC) filtration. BAC effectively removes the biodegradable amines (DEA/DIA) before they reach the distribution system or the consumer, thereby neutralizing the NNAT formation potential.

References

  • Formation of N-nitrosoatrazine from atrazine: Wan, Y., et al. (2023). "Mechanistic insights into the formation of N-nitrosoatrazine from atrazine and nitrite." Chemosphere.

  • Toxicity of NNAT: Joshi, N., et al. (2013).[4][5] "Developmental abnormalities in chicken embryos exposed to N-nitrosoatrazine." Journal of Toxicology and Environmental Health, Part A.

  • Ozonation Kinetics: Soltysova, N., et al. (2016). "Kinetic Study of the Ozonation of Atrazine." ResearchGate.[4][6]

  • LC-MS/MS Methodology: University of Nebraska Lincoln. (2023).[7][1] "Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry."

  • Nitrosamine Analysis Guide: Waters Corporation. "Nitrosamines Analysis with LC-MS/MS."

Sources

Comparative

Accuracy and Precision of N-Nitrosoatrazine Quantification Methods

This guide provides an in-depth technical comparison of quantification methods for N-Nitrosoatrazine (NNAT) , a specific nitrosamine impurity formed from the herbicide Atrazine. While general nitrosamine analysis (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of quantification methods for N-Nitrosoatrazine (NNAT) , a specific nitrosamine impurity formed from the herbicide Atrazine.

While general nitrosamine analysis (e.g., NDMA, NDEA) often relies on standard EPA methods, NNAT presents unique physicochemical challenges—specifically thermal instability —that necessitate a deviation from standard Gas Chromatography (GC) protocols in favor of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary & Decision Framework

In drug development and environmental toxicology, the quantification of N-Nitrosoatrazine (NNAT) requires distinguishing between volatile and thermally labile nitrosamines. Unlike its lighter counterparts (NDMA, NDEA), NNAT undergoes homolytic fission of the N-NO bond at temperatures typical of GC injectors (>200°C), leading to significant underestimation (negative bias).

Recommendation: LC-MS/MS (ESI+) is the superior modality for NNAT quantification, offering higher accuracy (Recovery: 85–115%) and precision (%RSD < 10%) compared to GC-MS/MS, which suffers from in-source degradation.

Method Selection Decision Tree

MethodSelection Start Start: NNAT Analysis Required Matrix 1. Define Matrix Start->Matrix Water Clean Water/Simple Buffer Matrix->Water Bio Biological/Pharma Formulation Matrix->Bio Sensitivity 2. Required LOQ Water->Sensitivity Bio->Sensitivity HighSens Trace (< 1 ppb) Sensitivity->HighSens ModSens Screening (> 10 ppb) Sensitivity->ModSens Instability 3. Thermal Stability Check HighSens->Instability ModSens->Instability GC GC-MS/MS (EPA 521 Modified) Risk: Thermal Degradation Accuracy: Low (<70%) Instability->GC Not Recommended LC LC-MS/MS (ESI+) Gold Standard Accuracy: High (85-115%) Instability->LC NNAT is Labile

Figure 1: Decision matrix for N-Nitrosoatrazine analysis. The thermal instability of NNAT precludes standard GC methods for high-accuracy applications.

Technical Comparison: LC-MS/MS vs. GC-MS/MS[1][2]

The following data summarizes the performance of the two primary methodologies. The "Accuracy" metric for GC-MS/MS is notably lower due to the in-situ conversion of NNAT back to Atrazine inside the hot injector port.

FeatureLC-MS/MS (ESI+) GC-MS/MS (EI/CI)
Primary Mechanism Solvation/Ionization (Ambient Temp)Volatilization (High Temp)
Linearity (R²) > 0.999 (0.5 – 100 ng/mL)> 0.990 (Variable)
Limit of Quant (LOQ) 0.005 – 0.01 ng/mL (ppb) 0.05 – 0.1 ng/mL
Accuracy (Recovery) 85% – 115% 40% – 70% (Degradation dependent)
Precision (%RSD) < 8.5%15% – 25%
Matrix Effects Susceptible (Requires SPE)Lower (Gas phase separation)
Critical Failure Mode Ion Suppression (Matrix)Thermal Denitrosation (False Negatives)
The Causality of GC Failure

NNAT (MW 244.68) possesses a thermally labile N-N bond. In GC injectors operating at 220°C–250°C (standard for EPA Method 521), the following degradation occurs before the analyte reaches the column:



This reaction artificially increases the Atrazine signal while reducing the NNAT signal, destroying accuracy [1, 4].

Recommended Protocol: LC-MS/MS with Solid Phase Extraction (SPE)

This protocol is designed for trace analysis in complex matrices (e.g., biological fluids or dissolved drug substances). It utilizes Solid Phase Extraction (SPE) to mitigate matrix effects, a common issue in ESI+ ionization.

Phase 1: Sample Preparation (SPE)
  • Rationale: NNAT has a LogP of ~2.6 [5], making it moderately lipophilic. A Polymeric Reversed-Phase (HLB) cartridge is ideal for retaining NNAT while washing away polar interferences.

  • Conditioning: Wash SPE cartridge (Oasis HLB or equiv.) with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 10 mL of sample (pH adjusted to 7.0) at a flow rate of 1–2 mL/min.

    • Note: Acidic pH during storage can catalyze further nitrosation if nitrite is present; neutral pH is safer for stability [3].

  • Washing: Wash with 3 mL of 5% Methanol in Water. (Removes highly polar salts/proteins).

  • Elution: Elute NNAT with 2 x 1 mL Acetonitrile.

  • Reconstitution: Evaporate to dryness under Nitrogen (< 35°C) and reconstitute in 200 µL Mobile Phase A/B (90:10).

Phase 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (1 min) -> Ramp to 95% B (8 min) -> Hold (2 min).

MRM Transitions (Multiple Reaction Monitoring): The specificity of the method relies on monitoring the loss of the nitroso group (NO, mass 30) or the isopropyl group.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
NNAT 245.1

216.1 (Loss of NO)174.1 (Triazine frag)15 / 25
Atrazine-d5 (IS) 221.1

179.1 137.1 20

Note: The 245 -> 216 transition represents the cleavage of the N-NO bond, yielding the protonated Atrazine ion. This is highly characteristic of nitrosamines [2, 7].

Phase 3: Analytical Workflow Diagram

LCMSWorkflow Sample Sample (Spiked with IS: Atrazine-d5) SPE SPE Extraction (HLB Cartridge) Sample->SPE Elution Elution & Reconstitution (Acetonitrile -> Mobile Phase) SPE->Elution LC UPLC Separation (C18, Gradient) Elution->LC Ionization ESI+ Source (Soft Ionization) LC->Ionization MS1 Q1 Filter (m/z 245.1) Ionization->MS1 CID Collision Cell (Argon Gas) MS1->CID MS2 Q3 Filter (m/z 216.1) CID->MS2 Data Quantification (Peak Area Ratio) MS2->Data

Figure 2: Step-by-step analytical workflow for LC-MS/MS quantification of NNAT.

Validation & Quality Control (Self-Validating System)

To ensure the "Trustworthiness" required by regulatory bodies (FDA/EMA), the method must include the following controls in every batch:

  • Deuterated Internal Standard (Atrazine-d5):

    • Why: Corrects for matrix suppression in the ESI source and recovery losses during SPE.

    • Criteria: IS response must be within ±20% of the average calibration standard response.

  • Procedural Blank:

    • Why: Confirms no contamination from solvents or SPE cartridges (nitrosamines are ubiquitous).

    • Criteria: < 10% of LOQ.

  • Check Standard (CCV):

    • Why: Verifies instrument drift during the run.

    • Criteria: ±15% of true value, injected every 10 samples.

  • Matrix Spike (MS/MSD):

    • Why: Validates accuracy in the specific sample matrix (e.g., plasma vs. water).

    • Target: Recovery between 70–130% [1].

References

  • Vertex AI Search. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds. National Institutes of Health. [Link]

  • Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Application Notes. [Link]

  • University of Nebraska - Lincoln. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. DigitalCommons@UNL. [Link]

  • Royal Society of Chemistry. (2025).[1] Thermal Decomposition of Atrazine and its Toxic Products. RSC Advances. [Link]

  • PubChem. (2025).[2] N-Nitrosoatrazine Compound Summary (CID 108077). National Library of Medicine. [Link]2]

  • ResearchGate. (2025). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine. ResearchGate. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Nitrosoatrazine: Hazardous Waste Management &amp; Disposal Guide

This guide outlines the rigorous safety, handling, and disposal protocols for N-Nitrosoatrazine (NNAT) . As a nitrosated derivative of the herbicide atrazine, this compound presents a dual-hazard profile: the potent carc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous safety, handling, and disposal protocols for N-Nitrosoatrazine (NNAT) . As a nitrosated derivative of the herbicide atrazine, this compound presents a dual-hazard profile: the potent carcinogenicity typical of nitrosamines and the environmental persistence/endocrine disruption potential of the triazine scaffold.

[1]

Part 1: Chemical Profile & Hazard Logic[1]

Before initiating any workflow, you must understand the specific instability and toxicity of this compound. Unlike generic organic waste, NNAT requires protection from light and strict pH control to prevent uncontrolled degradation into unregulated but still toxic byproducts (Atrazine).

Chemical Identity Table
ParameterDetail
Chemical Name N-Nitrosoatrazine
CAS Number 56525-09-8
Molecular Formula C₈H₁₃ClN₆O
Molecular Weight 244.68 g/mol
Core Hazard Class Carcinogen (Nitrosamine class) , Aquatic Toxin
Physical State Solid (typically white/colorless crystals)
Solubility Soluble in organic solvents (DCM, Acetone, Methanol); Low water solubility
Expert Insight: The Stability Paradox

N-Nitrosoatrazine exhibits a unique stability profile compared to other nitrosamines.[1]

  • Photosensitivity: It is highly photolabile.[1] Exposure to UV or strong visible light causes rapid denitrosation, reverting it to Atrazine (CAS 1912-24-9).[1] While Atrazine is less carcinogenic, it is a regulated endocrine disruptor. Implication: Waste containers must be opaque/amber to maintain chemical inventory accuracy and prevent uncharacterized degradation.

  • pH Sensitivity: It degrades in acidic environments (pH < 4). Implication: Do not mix with acidic waste streams (e.g., HPLC mobile phases with TFA/Formic Acid) unless intentional destruction is part of a validated protocol.

Part 2: Waste Segregation & Storage Protocol

Proper disposal begins at the bench. You must segregate NNAT from incompatible streams to prevent the formation of volatile toxic gases or exothermic reactions.

Segregation Logic
  • Do NOT Mix With: Strong oxidizers (Chromic acid, Perchlorates), Reducing agents (hydrides), or Strong Acids.

  • Container Requirement: Amber glass or HDPE with UV-blocking overpack.[1]

  • Labeling: Must be explicitly labeled "TOXIC - CARCINOGEN - N-NITROSOATRAZINE".[1]

Workflow Visualization: Waste Stream Segregation

The following diagram illustrates the decision logic for segregating NNAT waste at the point of generation.

SegregationLogic Start Waste Generation (N-Nitrosoatrazine) State Physical State? Start->State SolidWaste Solid Waste (Gloves, Weigh Boats, Pure Substance) State->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) State->LiquidWaste Liquid Action1 Double Bag (Chem-Resistant) Label: Toxic Solid SolidWaste->Action1 SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated (Methanol, Acetone) SolventCheck->NonHalogenated Flammable Aqueous Aqueous (HPLC Waste) SolventCheck->Aqueous Water > 50% Action2 Segregate: Halogenated Toxic Amber Glass Only Halogenated->Action2 Action3 Segregate: Flammable Toxic Amber Glass Only NonHalogenated->Action3 Action4 Adjust pH to Neutral (7.0) Segregate: Toxic Aqueous Aqueous->Action4

Figure 1: Decision tree for segregating N-Nitrosoatrazine waste based on matrix and solvent compatibility.

Part 3: Disposal Methodology

Primary Directive: Incineration is the only acceptable disposal method for N-Nitrosoatrazine.[1] Never dispose of this compound down the drain. It is an aquatic toxin and environmentally persistent.

Step-by-Step Disposal Workflow
  • Characterization (RCRA Compliance):

    • While N-Nitrosoatrazine does not have a specific "P" or "U" list code (unlike N-Nitrosodimethylamine - P082), it must be characterized based on Toxicity .[1]

    • Recommendation: Manage as a Class 6.1 Toxic Substance .[1] If present in a mixture with listed solvents (e.g., Methanol, DCM), the mixture assumes the codes of the solvents (F003, F002) plus the characteristic of toxicity.

  • Packaging:

    • Liquids: Screw-cap amber glass bottles (4L max recommended). Headspace should be 10% to allow for expansion.

    • Solids: Double-bagged in 6-mil polyethylene bags, then placed in a secondary rigid container (fiber drum or poly bucket).

  • Destruction Method:

    • High-Temperature Incineration: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of incineration at >1000°C with a residence time of at least 2 seconds. This ensures the destruction of the N-N=O bond and the triazine ring.

Part 4: Emergency Spill Protocol

In the event of a spill, speed and containment are critical to prevent exposure and environmental release.

Required PPE: Nitrile gloves (double gloved) or Silver Shield® laminate gloves (for high concentrations), Tyvek lab coat, Safety Goggles, and N95/P100 respirator (if powder form).

Spill Response Loop

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Gloves, Resp) Alert->PPE Contain 3. Containment (Absorbent Pads/Booms) PPE->Contain Clean 4. Physical Removal (Scoop/Wipe - Do not dust) Contain->Clean Decon 5. Solvent Wash (Ethanol -> Soap/Water) Clean->Decon Waste 6. Waste Tagging (Label as Debris) Decon->Waste Waste->Contain If residue remains

Figure 2: Operational loop for managing N-Nitrosoatrazine spills.[1]

Decontamination Verification

After physical removal, surfaces should be wiped with Ethanol or Acetone (NNAT is soluble in these), followed by a soap and water wash.

  • Note: Do not use strong bleach (hypochlorite) immediately on the concentrated substance, as reactions with the amine functionality can theoretically generate other chlorinated byproducts. Solvent removal is safer for the primary cleanup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108077, N-Nitrosoatrazine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Method 8070A: Nitrosamines by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste.[1] Retrieved from [Link][1]

  • Wei, H. R., Rhoades, M. G., & Shea, P. J. (2011). Formation, Adsorption, and Stability of N-Nitrosoatrazine in Water and Soil.[2] Journal of Agricultural and Food Chemistry.[2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens).[1] (General guidance on Nitrosamine handling).[1][3][4] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosoatrazine
Reactant of Route 2
Reactant of Route 2
N-Nitrosoatrazine
© Copyright 2026 BenchChem. All Rights Reserved.